molecular formula C7H9NO3S B1339446 Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate CAS No. 133833-93-9

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

カタログ番号: B1339446
CAS番号: 133833-93-9
分子量: 187.22 g/mol
InChIキー: XGTYLIJXUZQDJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a useful research compound. Its molecular formula is C7H9NO3S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-3-11-7(10)6-8-5(9)4(2)12-6/h9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTYLIJXUZQDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576941
Record name Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133833-93-9
Record name Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Molecular Architecture and Pharmacological Profiling of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (CAS: 133833-93-9) is a highly functionalized heteroaromatic compound that serves as a critical scaffold in medicinal chemistry. Characterized by its dense array of electronic interactions and dynamic tautomerism, this molecule has been foundational in the development of 5-lipoxygenase (5-LOX) inhibitors. This whitepaper provides an in-depth technical analysis of its structural dynamics, pharmacological mechanism of action, and de novo synthetic methodology.

Molecular Architecture & Physicochemical Profile

The 1,3-thiazole ring of this compound is substituted at all available carbon positions, creating a highly specialized pharmacophore:

  • Position 2 (Ethyl Carboxylate): Acts as an electron-withdrawing group (EWG). It stabilizes the heteroaromatic ring and provides a vector for esterase-cleavable prodrug design, modulating the molecule's lipophilicity.

  • Position 4 (Hydroxyl Group): Essential for the compound's tautomeric behavior. It acts as a potent hydrogen bond donor and a primary site for metal chelation within enzymatic pockets.

  • Position 5 (Methyl Group): Provides necessary steric bulk and localized lipophilicity, which is crucial for anchoring the molecule within hydrophobic active sites.

Tautomeric Dynamics

The molecule exists in a dynamic keto-enol equilibrium between the 4-hydroxythiazole (enol) form and the thiazol-4(5H)-one (keto) form. In polar protic environments, the equilibrium is thermodynamically driven toward the enol form due to the stabilization conferred by the aromatic 6π-electron system of the thiazole core .

Quantitative Physicochemical Data
PropertyValueStructural Significance
CAS Number 133833-93-9Standardized chemical registry identifier.
Molecular Formula C₇H₉NO₃SIndicates a high degree of heteroatom functionalization.
Molecular Weight 187.22 g/mol Low molecular weight, ideal for lead compound optimization.
Monoisotopic Mass 187.0303 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Melting Point 163–164 °CIndicates strong intermolecular hydrogen bonding in the solid state.
SMILES CCOC(=O)C1=NC(=C(C)S1)OComputational mapping identifier.

Mechanistic Role in 5-Lipoxygenase (5-LOX) Inhibition

The 4-hydroxythiazole class is highly regarded for its potent inhibition of 5-lipoxygenase (5-LOX), the enzyme responsible for the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid .

5-LOX relies on a non-heme iron atom at its catalytic center, which cycles between the inactive Fe(II) and the active Fe(III) states during oxygenation. Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate functions as a dual-action inhibitor:

  • Redox Reduction: The electron-rich 4-hydroxythiazole core acts as a mild reducing agent. It transfers an electron to the active Fe(III) center, reverting the enzyme to its resting Fe(II) state.

  • Direct Chelation: The spatial arrangement of the C4-hydroxyl oxygen and the adjacent heteroatoms provides a bidentate chelation motif that physically sequesters the iron atom, blocking arachidonic acid entry.

G AA Arachidonic Acid LOX 5-Lipoxygenase (Active Fe3+ State) AA->LOX Substrate Binding FLAP FLAP Protein FLAP->LOX Activation HPETE 5-HPETE LOX->HPETE Oxygenation LTA4 Leukotriene A4 HPETE->LTA4 Dehydration Inhibitor Ethyl 4-hydroxy-5-methyl- 1,3-thiazole-2-carboxylate Inhibitor->LOX Redox Reduction (Fe3+ -> Fe2+) & Chelation

Figure 1: 5-LOX pathway and targeted redox inhibition by the 4-hydroxythiazole core.

Synthetic Methodology: De Novo Assembly

The synthesis of this highly substituted 1,3-thiazole core utilizes a convergent condensation approach between ethyl thiooxamate and 2-bromopropanoyl chloride. The protocol below is engineered as a self-validating system to ensure high yield and structural integrity.

Step 1: N-Acylation
  • Causality: The primary amine of ethyl thiooxamate is highly nucleophilic. Reacting it with 2-bromopropanoyl chloride in an anhydrous aprotic solvent (THF) at 0 °C ensures selective N-acylation over S-alkylation, forming the necessary linear intermediate.

  • Procedure: Dissolve ethyl thiooxamate (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Add triethylamine (TEA, 1.2 eq). Dropwise add 2-bromopropanoyl chloride (1.05 eq) while strictly maintaining the reaction temperature at 0 °C.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The complete disappearance of the highly polar thiooxamate spot and the emergence of a higher Rf​ intermediate spot confirms successful acylation.

Step 2: Base-Catalyzed Intramolecular Cyclization
  • Causality: The intermediate N-(2-bromopropanoyl)thiooxamate contains a nucleophilic thiocarbonyl sulfur and an adjacent electrophilic alpha-carbon bearing a bromide leaving group. Thermal energy drives an intramolecular SN​2 displacement, closing the 5-membered ring. TEA is maintained in the system to neutralize the generated HBr; failing to scavenge this acid would result in the hydrolytic cleavage of the C2 ethyl ester.

  • Procedure: Warm the reaction mixture to 60 °C and reflux for 2 to 4 hours.

  • Self-Validation: The cyclization is physically accompanied by the precipitation of TEA·HBr salts. Filter the salts, concentrate the filtrate, and perform an immediate LC-MS analysis. The presence of the target mass ( [M+H]+=188.0 Da) confirms successful ring closure.

Step 3: Purification and Tautomeric Stabilization
  • Causality: The crude product contains a kinetic mixture of keto-enol tautomers. Recrystallization from a polar protic solvent thermodynamically drives the equilibrium entirely toward the highly crystalline, aromatic 4-hydroxythiazole (enol) form.

  • Procedure: Recrystallize the crude solid from a hot ethanol/water mixture (80:20). Filter the resulting crystals and dry under high vacuum for 12 hours.

G Step1 Step 1: Acylation Ethyl thiooxamate + 2-Bromopropanoyl chloride Step2 Step 2: Scavenging TEA Addition (Neutralize HCl) Step1->Step2 Step3 Step 3: Cyclization Intramolecular SN2 (Heat, 2-4h) Step2->Step3 Step4 Step4 Step3->Step4 Product Target Molecule (Yield: 65-75%) Step4->Product

Figure 2: Step-by-step synthetic workflow for the construction of the 1,3-thiazole core.

Analytical Validation Protocols

To ensure rigorous scientific integrity, the synthesized batch must be validated using orthogonal analytical techniques to confirm both purity and the correct tautomeric state.

Analytical MethodExpected Signal / Data PointStructural Confirmation
¹H NMR (400 MHz, DMSO-d₆) Broad singlet at ~10.5 ppm (1H)Confirms the presence of the -OH group (enol tautomer); D₂O exchangeable.
¹H NMR (400 MHz, DMSO-d₆) Sharp singlet at ~2.2 ppm (3H)Confirms the C5-methyl group attachment.
¹³C NMR (100 MHz, DMSO-d₆) Resonance at ~162 ppm (C4) and ~152 ppm (C2)Validates the aromaticity of the thiazole ring.
¹³C NMR (100 MHz, DMSO-d₆) Absence of signal at 50-60 ppmConfirms the absence of the sp³ methine carbon (rules out the keto tautomer).
HRMS-ESI Calculated [M+H]+ : 188.0376Exact mass match verifies the elemental composition (Found: ~188.0378).

References

  • Kerdesky, F. A. J., Holms, J. H., Moore, J. L., Bell, R. L., Dyer, R. D., Carter, G. W., & Brooks, D. W. (1991). "4-Hydroxythiazole inhibitors of 5-lipoxygenase." Journal of Medicinal Chemistry, 34(7), 2158–2165.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15691762, Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate." PubChem.[Link]

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate solubility data

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies for determining the solubility of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. As a senior application scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind these experimental choices, ensuring a robust and reproducible approach to characterizing this key physicochemical property.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For a compound such as Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate, understanding its solubility profile is paramount in early-stage drug development.[1][2] Poorly water-soluble compounds often exhibit low and variable oral absorption, posing significant challenges for formulation development.[1] Therefore, accurate and reliable solubility data is the bedrock upon which successful formulation strategies are built.

This guide will focus on the established methods for determining both thermodynamic and kinetic solubility, providing the theoretical background and practical steps necessary for their successful implementation.

Physicochemical Properties of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

A foundational understanding of the molecule's intrinsic properties is essential for interpreting solubility data.

PropertyValueSource
Molecular Formula C7H9NO3S[3]
Molecular Weight 187.219 g/mol [3]
Melting Point 163-164 ºC[3]
SMILES CCOC(=O)C1=NC(=C(C)S1)O[3]
InChIKey XGTYLIJXUZQDJK-UHFFFAOYSA-N[3]

Determination of Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure, in the presence of excess solid solute.[1][4] The saturation shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility.[2]

The Saturation Shake-Flask Method: A Step-by-Step Protocol

This method is based on achieving a saturated solution at equilibrium, followed by the separation of the solid and liquid phases and quantification of the dissolved solute.

3.1.1 Rationale for Experimental Choices

  • Excess Solid: The addition of an excess of the solid compound ensures that the solution reaches saturation.[2] It is crucial, however, not to add an amount so large that it alters the properties of the solvent.[2]

  • Equilibration Time: Sufficient time for shaking is necessary to ensure that the system has reached thermodynamic equilibrium. This can vary from 24 to 72 hours depending on the compound and the solvent system.

  • Temperature Control: Solubility is temperature-dependent, making precise temperature control essential for reproducible results.[4]

  • Phase Separation: Complete separation of the undissolved solid from the saturated solution is critical to avoid overestimation of the solubility. Centrifugation followed by filtration is a robust method.

3.1.2 Experimental Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Ethyl 4-hydroxy-5-methyl- 1,3-thiazole-2-carboxylate to a known volume of solvent in a sealed vial. B Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours. A->B Establish Equilibrium C Allow to stand to let solids settle. B->C D Centrifuge the vial to pellet the remaining solid. C->D E Filter the supernatant through a 0.22 µm filter. D->E Ensure complete removal of undissolved solid F Dilute an aliquot of the clear filtrate with a suitable solvent. E->F G Quantify the concentration using a validated analytical method (e.g., HPLC-UV). F->G Determine Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

3.1.3 Detailed Protocol

  • Preparation: Add an excess amount of crystalline Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand for a short period to allow the bulk of the solid to sediment.

    • Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the suspended solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.

High-Throughput Screening: Kinetic Solubility

In early drug discovery, when compound availability is limited, kinetic solubility assays are often employed.[1] These methods are faster and require less material than thermodynamic solubility measurements.[5] Kinetic solubility is measured from a non-equilibrium state and can be influenced by factors such as the rate of solvent addition and the initial concentration of the compound.[1]

Turbidimetric Solubility Assay

This method involves adding a concentrated solution of the compound in an organic solvent (like DMSO) to an aqueous buffer and detecting the point at which precipitation occurs.

4.1.1 Experimental Workflow

G cluster_prep Preparation cluster_titration Titration & Detection cluster_analysis Data Analysis A Prepare a concentrated stock solution of the compound in DMSO. B Add aliquots of the stock solution to an aqueous buffer in a 96-well plate. A->B Initiate Precipitation C Measure turbidity (light scattering) after each addition using a plate reader. B->C D Plot turbidity vs. compound concentration. C->D E Determine the concentration at which precipitation is first observed. D->E Calculate Kinetic Solubility

Caption: Workflow for Kinetic Solubility by Turbidimetry.

4.1.2 Detailed Protocol

  • Stock Solution: Prepare a high-concentration stock solution of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate in DMSO (e.g., 10 mM).

  • Titration: In a 96-well plate, add aliquots of the DMSO stock solution to wells containing the aqueous buffer of interest (e.g., PBS pH 7.4).

  • Turbidity Measurement: After each addition and a brief mixing period, measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: Plot the measured turbidity against the concentration of the compound in each well. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is crucial for accurately quantifying the concentration of the dissolved compound.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for the analysis of thiazole derivatives.[7][8]

HPLC Method Parameters (Example)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (likely in the range of 254-320 nm).

  • Column Temperature: 30°C

Method Validation

The chosen analytical method must be validated to ensure its accuracy, precision, linearity, and robustness.[6] This involves:

  • Linearity: Preparing a series of calibration standards of known concentrations and demonstrating a linear relationship between concentration and detector response.

  • Accuracy: Assessing the agreement between the measured concentration and the true concentration, often through recovery studies.[6]

  • Precision: Evaluating the repeatability (intra-day) and intermediate precision (inter-day) of the measurements.[6]

  • Selectivity: Ensuring that the method can distinguish the analyte from other components in the sample matrix.[6]

Data Presentation

All experimentally determined solubility data should be recorded in a clear and organized manner.

Table 1: Thermodynamic Solubility of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)
Deionized Water25[Experimental Value][Experimental Value]
Deionized Water37[Experimental Value][Experimental Value]
PBS (pH 7.4)25[Experimental Value][Experimental Value]
PBS (pH 7.4)37[Experimental Value][Experimental Value]
Ethanol25[Experimental Value][Experimental Value]
Propylene Glycol25[Experimental Value][Experimental Value]

Conclusion

The solubility of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a critical parameter that will influence its development as a potential therapeutic agent. This guide has provided the detailed, scientifically-grounded protocols necessary for researchers to accurately and reproducibly determine both the thermodynamic and kinetic solubility of this compound. By following these self-validating systems, from the gold-standard shake-flask method to rapid high-throughput screening, drug development professionals can generate the high-quality data needed to make informed decisions and advance their research.

References

  • Chemical Synthesis Database. (2025, May 20). ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate.
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.).
  • Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025, April 9). ACS Omega.
  • Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025, August 5). ResearchGate.

Sources

Spectroscopic Data (NMR, IR, MS) for Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate: A Technical Guide for Analytical Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (CAS: 133833-93-9; Molecular Weight: 187.22 g/mol ) is a densely functionalized heterocyclic scaffold. Thiazole derivatives of this specific substitution pattern are highly valued in medicinal chemistry, most notably serving as critical precursors in the synthesis of potent 5-lipoxygenase inhibitors [1].

During multistep synthetic campaigns, verifying the regiochemistry of the thiazole ring (specifically the C4-hydroxyl and C5-methyl positioning) is paramount. This whitepaper provides an authoritative, in-depth breakdown of the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles for this compound, explaining the physical causality behind the data and providing self-validating protocols for spectral acquisition.

Causality in Spectroscopic Behavior

To move beyond mere data collection, an analytical scientist must understand why a molecule behaves a certain way under electromagnetic or collisional stress.

Nuclear Magnetic Resonance (NMR) Dynamics

The structural elucidation of this compound relies heavily on resolving the proton environments of the ethyl ester and the functionalized ring. The choice of deuterated solvent is a critical variable. While Chloroform-d (CDCl 3​ ) is a standard organic solvent, Dimethyl Sulfoxide-d6 (DMSO-d6) is the superior choice for this specific molecule [2].

  • Hydrogen Bonding Causality: The hydroxyl group at C4 readily participates in intermolecular hydrogen bonding. In non-polar solvents, this leads to peak broadening and unpredictable chemical shifts. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the hydroxyl proton in a distinct chemical environment and slowing its exchange rate. This yields a sharp, integrated broad singlet near δ 10.5 ppm.

  • Ring Deshielding: The C2 carbon is flanked by an electronegative nitrogen atom, a highly polarizable sulfur atom, and an electron-withdrawing ester carbonyl. This extreme electron depletion pushes the C2 13 C resonance significantly downfield to approximately 152.0 ppm.

Mass Spectrometry (ESI-MS) Fragmentation Logic

Under Electrospray Ionization (ESI) in positive mode, the molecule readily forms an [M+H]+ ion at m/z 188.0. The primary fragmentation pathway under Collision-Induced Dissociation (CID) is governed by the thermodynamic lability of the ethyl ester [2].

  • The initial neutral loss of ethanol (46 Da) is driven by the formation of a highly stable acylium ion at m/z 142.0.

  • A secondary, higher-energy pathway involves the loss of ethylene (28 Da) via a McLafferty-type rearrangement, yielding the corresponding carboxylic acid at m/z 160.0.

Infrared (FT-IR) Vibrational Modes

The FT-IR spectrum is dominated by three distinct dipoles:

  • O-H Stretch (~3100–3300 cm −1 ): The breadth of this band is a direct consequence of polymeric hydrogen bonding in the solid state (assuming KBr pellet or ATR-FTIR acquisition).

  • C=O Stretch (~1715 cm −1 ): The ester carbonyl appears sharply, characteristic of an α,β -unsaturated or heteroaromatic-conjugated ester system.

  • C=N Stretch (~1530 cm −1 ): The thiazole ring breathing and C=N stretching manifest as a sharp, medium-intensity peak.

Quantitative Data Summaries

Table 1: 1 H and 13 C NMR Assignments (DMSO-d6, 400 MHz / 100 MHz)
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
1 H 10.50Broad Singlet (br s)1H-C4-OH (Thiazole)
1 H 4.30Quartet (q)2H7.1-OCH 2​ - (Ethyl)
1 H 2.25Singlet (s)3H-C5-CH 3​ (Thiazole)
1 H 1.30Triplet (t)3H7.1-CH 3​ (Ethyl)
13 C 162.0Singlet (Cq)--C4 (Thiazole-OH)
13 C 160.0Singlet (Cq)--C=O (Ester)
13 C 152.0Singlet (Cq)--C2 (Thiazole)
13 C 115.0Singlet (Cq)--C5 (Thiazole)
13 C 61.5Secondary (CH 2​ )---OCH 2​ - (Ethyl)
13 C 14.1Primary (CH 3​ )---CH 3​ (Ethyl)
13 C 11.5Primary (CH 3​ )--C5-CH 3​ (Thiazole)
Table 2: FT-IR and ESI-MS Key Signals
TechniqueSignal / m/zIntensity / CharacteristicAssignment / Fragmentation
FT-IR 3100–3300 cm −1 Broad, strongO-H stretching (H-bonded)
FT-IR 1715 cm −1 Sharp, strongC=O stretching (conjugated ester)
FT-IR 1530 cm −1 Medium, sharpC=N stretching (thiazole ring)
ESI-MS (+) 188.0 m/zBase Peak (100%) [M+H]+ intact molecular ion
MS/MS (188) 142.0 m/zHigh [M+H−EtOH]+ (Acylium ion)
MS/MS (188) 160.0 m/zMedium [M+H−C2​H4​]+

Standardized Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes an internal check to confirm the integrity of the instrument and the sample before data is accepted.

Protocol A: Self-Validating NMR Acquisition
  • Sample Preparation: Weigh 15.0 ± 0.5 mg of the analyte. Dissolve completely in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation Check: TMS acts as an internal zero-point calibrant. If the TMS peak deviates from 0.00 ppm, the chemical shift axis must be recalibrated.

  • Shimming and Tuning: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching (ATM) on the probe, followed by rigorous gradient shimming.

    • Self-Validation Check: Optimizing B0​ magnetic field homogeneity ensures sharp line widths. The TMS peak width at half-height must be < 1.0 Hz; otherwise, the ethyl quartet at 4.30 ppm will not resolve properly.

  • Pulse Sequence Execution: Run a standard 1D 1 H sequence (zg30) with 16 scans and a 1D 13 C sequence (zgpg30 with proton decoupling) with 512 scans.

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transform. Phase and baseline correct manually to ensure accurate integration of the broad C4-OH peak.

Protocol B: LC-MS/MS System Suitability and Acquisition
  • System Suitability Test (SST): Infuse an ESI-L low concentration tuning mix prior to the analytical run.

    • Self-Validation Check: This validates mass accuracy (< 5 ppm error) and quadrupole resolution. If the tuning mix fails, the instrument optics require cleaning or recalibration.

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Acetonitrile:Water supplemented with 0.1% Formic Acid.

    • Causality: Formic acid acts as an essential proton source, driving the thermodynamic formation of the [M+H]+ ion in the electrospray droplet.

  • Ionization and Acquisition: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350 °C.

  • CID Fragmentation: Isolate the m/z 188.0 precursor ion in Q1. Apply a collision energy (CE) ramp of 15–30 eV using Argon as the collision gas in Q2.

    • Causality: The energy ramp ensures sufficient internal energy is deposited to observe both the low-energy ethanol loss and the higher-energy ethylene cleavage.

Visualizing Workflows and Mechanisms

MS_Fragmentation M [M+H]+ m/z 188.0 Parent Ion F1 [M+H - C2H4]+ m/z 160.0 Loss of Ethylene M->F1 -28 Da (CID) F2 [M+H - EtOH]+ m/z 142.0 Acylium Ion M->F2 -46 Da (CID) F3 [M+H - CO2Et]+ m/z 114.0 Thiazole Core F2->F3 -28 Da (CO)

ESI-MS/MS Collision-Induced Dissociation (CID) fragmentation pathway.

NMR_Workflow S1 Sample Prep 15 mg in DMSO-d6 S2 Lock & Shim Z0/Z1 Optimization S1->S2 S3 Pulse Sequence zg30 (1H) / zgpg30 (13C) S2->S3 S4 Acquisition Self-Validating FID S3->S4 S5 Processing FT & Phase Correction S4->S5

Self-validating NMR sample preparation and data acquisition workflow.

References

  • Kerdesky, F. A. J., et al. "4-Hydroxythiazole inhibitors of 5-lipoxygenase." Journal of Medicinal Chemistry 34.7 (1991): 2158-2165. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 8th Edition. URL:[Link]

Technical Whitepaper: Chemical Profiling, Synthesis, and Applications of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-hydroxythiazole scaffold is a highly versatile pharmacophore and fluorophore precursor in modern synthetic chemistry. Specifically, Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (CAS: 133833-93-9) serves as a critical building block for designing 5-lipoxygenase (5-LOX) inhibitors and click-chemistry-compatible fluorescent probes. This whitepaper provides a comprehensive technical breakdown of its core chemical identifiers, physicochemical properties, and a field-proven, self-validating protocol for its synthesis via a modified Hantzsch condensation.

Core Chemical Identifiers & Physicochemical Profiling

Accurate structural identification is the bedrock of reproducible research. The presence of the ethyl ester at the C2 position and the methyl group at the C5 position heavily influences the electronic distribution of the thiazole ring, stabilizing the 4-hydroxy tautomer over its keto (thiazolidin-4-one) counterpart.

Table 1: Primary Chemical Identifiers
PropertyValue
Compound Name Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate
CAS Registry Number 133833-93-9[1]
SMILES CCOC(=O)C1=NC(=C(C)S1)O[1]
InChIKey XGTYLIJXUZQDJK-UHFFFAOYAB[1]
Molecular Formula C₇H₉NO₃S[1]
Table 2: Analytical & Mass Spectrometry Data

For researchers utilizing LC-MS workflows, understanding the adduct profile and collision cross-section (CCS) is vital for accurate peak annotation.

ParameterValue
Molecular Weight 187.22 g/mol
Melting Point 163–164 ºC[1]
Monoisotopic Mass 187.03032 Da[2]
HRMS [M+H]⁺ Adduct 188.03760 m/z (Predicted CCS: 137.3 Ų)[2]
HRMS [M-H]⁻ Adduct 186.02304 m/z (Predicted CCS: 139.3 Ų)[2]

Mechanistic Pathway & Synthesis Workflow

The synthesis of highly substituted 4-hydroxythiazoles relies on a modified Hantzsch thiazole synthesis. From a mechanistic standpoint, the reaction between a thioamide and an α-halo ester must be carefully controlled to prevent premature ester hydrolysis while providing enough activation energy for ring closure.

Synthesis R1 Ethyl Thiooxamate (Thioamide) Step1 S-Alkylation (Thioether Intermediate) R1->Step1 K2CO3 (Base) - HBr R2 Ethyl 2-Bromopropanoate (α-Halo Ester) R2->Step1 K2CO3 (Base) - HBr Step2 Intramolecular Cyclization (Nucleophilic Attack) Step1->Step2 Reflux (Activation) Product Ethyl 4-hydroxy-5-methyl- 1,3-thiazole-2-carboxylate Step2->Product Dehydration & Tautomerization

Fig 1: Modified Hantzsch synthesis workflow for ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate.

Self-Validating Experimental Protocol

To ensure high-fidelity results, the following protocol integrates causality-driven steps with in-process validation checkpoints.

  • Reagent Preparation: In an oven-dried, 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 10.0 mmol of ethyl thiooxamate in 20 mL of anhydrous ethanol.

    • Causality: Anhydrous conditions are mandatory. The presence of water, combined with a base, will trigger the saponification of the C2 ethyl ester, destroying the starting material.

  • Base Activation: Add 11.0 mmol of anhydrous potassium carbonate ( K2​CO3​ ) to the solution.

    • Causality: K2​CO3​ acts as a heterogeneous acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the S-alkylation step. Without this base, the thioamide nitrogen becomes protonated, completely halting the subsequent nucleophilic attack required for cyclization.

  • Alkylation & Cyclization: Cool the mixture to 0 °C and add 10.0 mmol of ethyl 2-bromopropanoate dropwise. Stir for 30 minutes, then elevate the temperature to reflux (78 °C) for 3 hours.

    • Causality: The initial 0 °C phase controls the highly exothermic S-alkylation. The subsequent reflux provides the necessary thermal activation energy to drive the intramolecular cyclization (nitrogen attacking the ester carbonyl) and subsequent dehydration.

  • In-Process Validation (System Check 1): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the UV-active thioamide spot is fully consumed, validating the cyclization step.

  • Isolation: Cool the mixture to room temperature. Filter the suspension to remove the KBr byproduct salts. Concentrate the filtrate in vacuo and recrystallize the crude solid from hot ethanol.

  • Post-Process Validation (System Check 2): Analyze the purified crystals. A successful synthesis is self-validated by a sharp melting point of 163–164 ºC[1] and an LC-MS peak exhibiting an [M+H]+ adduct at exactly 188.037 m/z[2].

Pharmacological and Industrial Relevance

5-Lipoxygenase (5-LOX) Inhibition

The 4-hydroxythiazole class has been extensively validated in medicinal chemistry as a potent inhibitor of 5-lipoxygenase, a key enzyme in the inflammatory leukotriene biosynthesis pathway. The 4-hydroxy moiety is not merely structural; it is functionally required to chelate the non-heme iron in the 5-LOX active site or act as a localized redox inhibitor[3]. The presence of the methyl group at C5 provides necessary lipophilicity to anchor the molecule within the enzyme's hydrophobic binding pocket.

Fluorescent Probes and Click Chemistry

Beyond pharmacology, 4-hydroxythiazoles are highly valued in materials science and bio-imaging. When the 4-hydroxy position is deprotonated, these molecules exhibit an intense bathochromic shift in UV-Vis absorption. Consequently, derivatives of this scaffold are frequently alkylated at the oxygen atom to create azide-bearing fluorophores, enabling highly specific covalent attachment to biological macromolecules via Sharpless "click chemistry"[4].

References

  • Chemical Synthesis Database: ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. Source: chemsynthesis.com.
  • Sigma-Aldrich: ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. Source: sigmaaldrich.com.
  • PubChemLite: 133833-93-9 (C7H9NO3S). Source: uni.lu.
  • Organometallics: Design, Synthesis and Biological Evaluation of Ferrocenyl Thiazole and Thiazolo[5,4-d]thiazole Catechols as Inhibitors of 5-hLOX. Source: acs.org.
  • Beilstein Journal of Organic Chemistry: A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. Source: beilstein-journals.org.

Sources

A Technical Guide to Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1][2][3] This guide focuses on a specific, highly functionalized derivative, Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. While not an end-drug itself, this compound represents a synthetically tractable and exceptionally versatile intermediate. Its strategic placement of reactive handles—a nucleophilic hydroxyl group and an electrophilic ester—makes it a powerful building block for constructing complex molecular architectures. We will explore its efficient synthesis, key structural features for derivatization, and its proven application in the development of potent anticancer agents, thereby providing researchers and drug development professionals with a comprehensive technical overview of its utility in modern therapeutic design.

The Thiazole Nucleus: A Privileged Scaffold in Drug Discovery

Nitrogen- and sulfur-containing heterocycles are paramount in the drug discovery process, and the thiazole ring is among the most prominent.[1] This five-membered aromatic ring is a key pharmacophore found in a wide array of clinically significant drugs, including the antimicrobial sulfathiazole, the antiretroviral ritonavir, and the potent tyrosine kinase inhibitor dasatinib, used in cancer therapy.[2][3][4] The success of the thiazole nucleus stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic accessibility. Thiazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][5]

This guide delves into the specifics of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate, a scaffold that embodies the potential of the thiazole family. Its unique substitution pattern provides a pre-functionalized platform for medicinal chemists to explore structure-activity relationships (SAR) efficiently.

Physicochemical Properties and Synthesis

Understanding the fundamental properties and synthesis of a core scaffold is critical for its effective utilization in a drug discovery campaign.

PropertyValueReference
CAS Number 133833-93-9[6]
Molecular Formula C₇H₉NO₃S[6]
Molecular Weight 187.219 g/mol [6]
Melting Point 163-164 °C[6]
Synthesis Pathway: A Modern Hantzsch Approach

The classical Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with a thioamide, remains a foundational method. However, modern synthetic chemistry prioritizes efficiency, atom economy, and reduced operational complexity. A highly effective one-pot synthesis for substituted ethyl thiazole-5-carboxylates has been developed, which avoids the isolation of unstable α-halo intermediates.[7][8] This approach, adapted for our target molecule, involves the in situ α-bromination of ethyl acetoacetate followed by cyclization with thiourea.

The causality behind this one-pot strategy is twofold: first, it minimizes handling of the lachrymatory and unstable ethyl 2-bromoacetoacetate; second, it improves overall yield by telescoping two reaction steps.[7]

G cluster_0 One-Pot Synthesis A Ethyl Acetoacetate + Thiourea B N-Bromosuccinimide (NBS) in THF/Water A->B Add C In Situ Bromination B->C Forms α-bromo intermediate D Heat (80°C) C->D Initiate E Hantzsch Cyclization D->E Drives reaction F Ethyl 4-hydroxy-5-methyl- 1,3-thiazole-2-carboxylate E->F Product

Caption: One-pot synthesis workflow for the target thiazole scaffold.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methods for similar structures and is designed to be a self-validating system with clear endpoints.[7]

Materials:

  • Ethyl acetoacetate (1.0 equiv.)

  • Thiourea (1.0 equiv.)

  • N-Bromosuccinimide (NBS) (1.2 equiv.)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, add ethyl acetoacetate (1.0 equiv.) dissolved in a 2.5:1 mixture of water and THF.

    • Rationale: The use of a biphasic solvent system helps to manage the solubility of both the organic starting materials and the inorganic reagents. Cooling is essential to control the initial exothermic bromination reaction.

  • Bromination: Slowly add N-Bromosuccinimide (NBS, 1.2 equiv.) portion-wise to the stirred solution, ensuring the temperature remains below 5°C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

    • Rationale: NBS is a safe and effective source of electrophilic bromine for the in situ α-bromination of the β-ketoester. A slight excess ensures complete consumption of the starting material.

  • Reaction Monitoring (Trustworthiness Checkpoint): Monitor the disappearance of ethyl acetoacetate using Thin-Layer Chromatography (TLC) with a 2:1 petroleum ether-ethyl acetate mobile phase. The starting material should be fully consumed before proceeding.

  • Cyclization: Add thiourea (1.0 equiv.) to the reaction mixture in one portion. Equip the flask with a reflux condenser and heat the mixture to 80°C for 2-3 hours.

    • Rationale: Heating provides the necessary activation energy for the nucleophilic attack of the thiourea sulfur onto the α-bromo carbon, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the final product as a white or off-white solid.

Role in Medicinal Chemistry: A Versatile Synthetic Intermediate

The true value of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate lies in its capacity as a versatile building block. Its structure contains three key points for diversification, allowing for the systematic exploration of chemical space.

Key Structural Features for Derivatization
  • C4-Hydroxyl Group: This nucleophilic group is the most versatile handle. It can be readily alkylated or acylated to introduce a vast array of side chains, linkers, or other pharmacophoric elements. This position is crucial for modulating solubility, cell permeability, and target engagement.

  • C2-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form an amide library. This is a classic strategy in medicinal chemistry to probe for key hydrogen bond interactions within a target's binding site.

  • C5-Methyl Group: While less reactive, this group provides a steric footprint and contributes to the lipophilicity of the scaffold.

Case Study: Development of Anticancer Agents for Glioblastoma

A compelling example of this scaffold's utility is in the synthesis of novel thiazole-1,2,3-triazole hybrids with potent activity against human glioblastoma cell lines.[9] Researchers utilized the C4-hydroxyl group as the anchor point for derivatization.

The synthetic strategy involved two key steps:

  • Propargylation: The hydroxyl group of a related precursor, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, was alkylated with propargyl bromide. This installed a terminal alkyne, a key functional group for "click chemistry".[9]

  • Click Chemistry: The alkyne-functionalized thiazole was then reacted with a panel of substituted phenyl azides via a 1,3-dipolar cycloaddition to generate a library of 1,2,3-triazole-linked hybrids.[9] This reaction is highly efficient and tolerant of diverse functional groups, making it ideal for library synthesis.

G cluster_1 Derivatization for Anticancer Activity Start Thiazole Scaffold (with -OH group) Step1 Propargylation (Propargyl Bromide, K₂CO₃) Start->Step1 Step 1 Intermediate Alkyne-Functionalized Thiazole Step1->Intermediate Step2 1,3-Dipolar Cycloaddition ('Click' Reaction with Aryl Azides) Intermediate->Step2 Step 2 Final Potent Thiazole-Triazole Anticancer Hybrids Step2->Final

Caption: Derivatization pathway to produce anticancer thiazole hybrids.

The resulting compounds showed potent cytotoxic activity, with some derivatives exhibiting IC₅₀ values in the low single-digit micromolar range, demonstrating the effectiveness of this synthetic strategy.[9]

Compound ID (from source)R-Group on TriazoleIC₅₀ vs. Glioblastoma Cells (µM)
5h 4-methyl-2-carboxymethylphenyl3.20 ± 0.32
5f 3-chlorophenyl4.72 ± 3.92
5c 4-iodophenyl10.67 ± 0.94
Temozolomide (Ref.) N/A>100
(Data synthesized from reference[9])
Potential in Antimicrobial Drug Discovery

The thiazole nucleus is a well-established pharmacophore in antimicrobial agents.[10][11][12] The structural features of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate make it an attractive starting point for developing new anti-infectives. For instance, hydrolysis of the C2-ester followed by amide coupling with various amines or heterocyclic fragments could yield novel compounds targeting bacterial enzymes like DNA gyrase or dihydrofolate reductase.[13] SAR studies on other thiazole series have shown that combining the thiazole core with other heterocycles like pyrazoline can lead to potent antimicrobial activity.[10][13]

Bio-analytical Workflow: From Synthesis to Activity

A successful drug discovery program relies on a logical and integrated workflow. The utility of a scaffold like Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is only realized through systematic synthesis, purification, characterization, and biological evaluation.

G cluster_workflow Integrated Drug Discovery Workflow A Synthesis of Thiazole Core B Library Synthesis (Derivatization) A->B C Purification & QC (HPLC, NMR, MS) B->C D Biological Screening (e.g., MTT Assay) C->D E Hit Identification & SAR Analysis D->E E->B Iterative Design F Lead Optimization E->F

Caption: A typical workflow for scaffold-based drug discovery.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard, trustworthy method for assessing the cytotoxic effects of newly synthesized derivatives on a cancer cell line.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the wells. Include "cells only" (vehicle control) and "medium only" (blank) wells.

    • Trustworthiness Checkpoint: A positive control (e.g., Doxorubicin) should be run in parallel to validate the assay's performance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours.

    • Rationale: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a high-value scaffold for medicinal chemistry. Its efficient one-pot synthesis and strategically positioned reactive handles make it an ideal starting point for the development of diverse compound libraries. As demonstrated by its successful application in creating potent glioblastoma inhibitors, its true potential is realized when used as a foundational block for building more complex, biologically active molecules.[9]

Future research should focus on expanding the derivatization of this core. Exploring different chemical linkers attached to the C4-hydroxyl group, generating extensive amide libraries at the C2-position, and screening these new chemical entities against a broader range of biological targets—such as kinases, proteases, and microbial enzymes—will undoubtedly unlock new therapeutic opportunities grounded in this versatile thiazole scaffold.

References

  • Keri, R. S., et al. (2015). A structure-activity relationship study of thiazole derivatives with h1-antihistamine. Acta Poloniae Pharmaceutica, 72(4), 635-646. [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-132. [Link]

  • Bence, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules, 27(18), 5898. [Link]

  • Borcea, A.-M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 296. [Link]

  • Cuartas, M. A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 296. [Link]

  • Kumar, R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 114-124. [Link]

  • Ahmad, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3981. [Link]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-617. [Link]

  • Rani, S., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar, 4(2), 5272. [Link]

  • Kumar, A., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 6(10), 6899-6910. [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. Chemical Synthesis Database. Retrieved March 31, 2026, from [Link]

  • Chemical Synthesis Database. (n.d.). 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid. Chemical Synthesis Database. Retrieved March 31, 2026, from [Link]

  • Patel, R., et al. (2012). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. [Link]

  • Molbase. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis. Molbase. Retrieved March 31, 2026, from [Link]

  • Yang, X., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1086-1093. [Link]

  • ResearchGate. (2021). N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides bearing heteroaromatic rings as novel antibacterial agents: Design, synthesis, biological evaluation and target identification. ResearchGate. [Link]

  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. Retrieved March 31, 2026, from [Link]

  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. [Link]

  • NextSDS. (n.d.). ETHYL 4-HYDROXY-2-(4-METHYLPHENYL)-1,3-THIAZOLE-5-CARBOXYLATE. NextSDS. Retrieved March 31, 2026, from [Link]

  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

  • Shweta, S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Biointerface Research in Applied Chemistry, 13(4), 335. [Link]

  • ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • Hussain, S., et al. (2014). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 19(9), 14831-14847. [Link]

  • El-Sharkawy, M. A., et al. (2022). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Archiv der Pharmazie, 355(5), 2100465. [Link]

  • Kumar, A., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(6), 14319-14332. [Link]

  • El-Sayed, W. A., et al. (2023). NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. Bulletin of the Chemical Society of Ethiopia, 37(2), 427-443. [Link]

  • Jassas, R. S., et al. (2021). Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. Zeitschrift für Naturforschung C, 76(5-6), 195-207. [Link]

  • Al-wsaby, S. A., et al. (2024). Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole-Thiazole Hybrids as Potent Colon Cancer Inhibitors. ChemistryOpen, 13(3), e202300222. [Link]

  • Al-Ghorbani, M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon, 11(8), e29337. [Link]

  • Yang, X., et al. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Molbank, 2016(4), M919. [Link]

  • Chen, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2249764. [Link]

Sources

Methodological & Application

Application Note: A Guided Protocol for the Synthesis of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] The protocol leverages a modified Hantzsch thiazole synthesis, a robust and widely adopted method for constructing the thiazole ring system.[2][3] The synthesis originates from the readily available starting material, ethyl acetoacetate. This document is intended for researchers, scientists, and professionals in organic synthesis and drug discovery, offering not only a step-by-step protocol but also the underlying mechanistic principles and expert insights into critical experimental parameters. The described methodology is designed to be self-validating, incorporating checkpoints for reaction monitoring and detailed characterization of the final product.

Introduction and Significance

Thiazole derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals, including antibiotics, anti-inflammatory agents, and anticancer drugs.[4][5][6] The unique electronic properties of the thiazole ring, conferred by the nitrogen and sulfur heteroatoms, allow for a wide range of biological activities and make it a privileged scaffold in drug design.[7][8]

The target molecule, Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate, is of particular interest due to its multifunctional nature. The ester at the C2 position, the hydroxyl group at C4, and the methyl group at C5 offer multiple points for further chemical modification, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. This synthesis follows the fundamental principles of the Hantzsch thiazole synthesis, first described in 1887, which classically involves the condensation of an α-haloketone with a thioamide.[2][9] In this protocol, we adapt this principle by first generating an α-halo derivative of ethyl acetoacetate, which then undergoes cyclocondensation to yield the target thiazole.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step sequence that can often be performed in a one-pot fashion, enhancing efficiency.[10][11] The overall transformation is a Hantzsch-type condensation.

Step 1: α-Halogenation of Ethyl Acetoacetate The synthesis initiates with the α-halogenation of ethyl acetoacetate. This is a critical step to activate the molecule for the subsequent nucleophilic attack and cyclization. We will use N-Bromosuccinimide (NBS) for this purpose, as it is a reliable and selective brominating agent for activated methylene groups under mild conditions.[10] The reaction proceeds via an enol or enolate intermediate, with the bromine adding to the electron-rich α-carbon.

Step 2: Cyclocondensation and Aromatization The resulting ethyl 2-bromo-3-oxobutanoate is a classic α-haloketone intermediate. This intermediate is then reacted with a thioamide-containing nucleophile. To achieve the desired ethyl carboxylate at the C2 position, ethyl thiooxamate (EtOOC-C(S)NH₂) is the logical, though specialized, thioamide partner. The mechanism involves three key stages:

  • S-Alkylation: The sulfur atom of the thioamide acts as a potent nucleophile, attacking the carbon bearing the halogen (an Sₙ2 reaction) to form an isothiourea intermediate.[9]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone carbonyl carbon.

  • Dehydration & Tautomerization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. The final product exists predominantly in the 4-hydroxy tautomeric form, which is the more stable enol configuration.

The mechanistic pathway is illustrated in the diagram below.

Hantzsch Thiazole Synthesis Mechanism cluster_0 Step 1: α-Bromination cluster_1 Step 2: Cyclocondensation EAA Ethyl Acetoacetate NBS NBS Intermediate1 Ethyl 2-bromo-3-oxobutanoate EAA->Intermediate1 Bromination Thiooxamate Ethyl Thiooxamate Isothiourea Isothiourea Intermediate Intermediate1->Isothiourea S-Alkylation (SN2) Cyclic_Int Cyclic Intermediate Isothiourea->Cyclic_Int Intramolecular Cyclization Product Ethyl 4-hydroxy-5-methyl- 1,3-thiazole-2-carboxylate Cyclic_Int->Product Dehydration & Tautomerization

Caption: Mechanism for the synthesis of the target thiazole.

Experimental Protocol

This protocol is designed as a one-pot procedure which improves efficiency and reduces waste by avoiding the isolation of the potentially lachrymatory bromo-intermediate.[10][12]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
Ethyl AcetoacetateC₆H₁₀O₃130.14506.51 g (5.8 mL)Reagent grade, ≥99%
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.986010.7 gRecrystallize if yellow
Ethyl ThiooxamateC₄H₇NO₂S133.17506.66 gSynthesize or procure
Tetrahydrofuran (THF)C₄H₈O72.11-30 mLAnhydrous
Water (Deionized)H₂O18.02-30 mL-
Sodium BicarbonateNaHCO₃84.01--Saturated solution
Ethyl AcetateC₄H₈O₂88.11-~100 mLFor extraction
BrineNaCl(aq)--~50 mLSaturated solution
Anhydrous MgSO₄/Na₂SO₄---~5 gFor drying
Step-by-Step Procedure

Experimental Workflow start Start: Setup step1 1. Dissolve Ethyl Acetoacetate in H₂O/THF at -5 to 0°C start->step1 step2 2. Add NBS portion-wise Stir at RT for 1-2h step1->step2 tlc1 TLC Monitoring (disappearance of starting material) step2->tlc1 step3 3. Add Ethyl Thiooxamate tlc1->step3 Reaction Complete step4 4. Heat to Reflux (80-90°C) for 3-5h step3->step4 tlc2 TLC Monitoring (formation of product) step4->tlc2 step5 5. Cooldown & Work-up (Quench, Extract, Wash) tlc2->step5 Reaction Complete step6 6. Dry, Filter & Concentrate step5->step6 step7 7. Purify by Recrystallization or Column Chromatography step6->step7 end End: Characterize Product step7->end

Sources

Application Note & Protocol: A Streamlined One-Pot Synthesis of 2-Substituted-4-Methylthiazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and efficient one-pot procedure for the synthesis of a variety of 2-substituted-4-methylthiazole-5-carboxylates. Thiazole derivatives are significant structural motifs in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] The described method circumvents the limitations of traditional multi-step Hantzsch thiazole syntheses, such as tedious work-ups and low overall yields, by integrating the initial α-bromination of a β-ketoester and the subsequent cyclization with a thiourea derivative into a single, streamlined process.[5][6] This protocol offers a significant improvement in efficiency, with reported yields substantially higher than conventional methods, and employs readily available starting materials under mild reaction conditions.[5][6][7]

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring system is a "privileged structure" in drug discovery, present in a wide range of natural products and synthetic pharmaceuticals.[2][4] Derivatives of 2-amino-1,3-thiazoles, in particular, have garnered considerable attention due to their diverse biological activities. These compounds have found applications in the development of treatments for allergies, hypertension, inflammation, schizophrenia, and various bacterial and viral infections.[5][6] Specifically, ethyl 2-amino-4-methylthiazole-5-carboxylate and its analogs are crucial building blocks for synthesizing medicinally important agents, including compounds with demonstrated antileukemic and antineoplastic potential.[5][6] Given their importance, the development of efficient and scalable synthetic routes to these molecules is of paramount interest to researchers in organic synthesis and drug development.

Reaction Principle: An Enhanced Hantzsch Synthesis

The classical Hantzsch thiazole synthesis involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[1][4][8] The one-pot protocol described herein is an evolution of this fundamental reaction. It commences with the in situ α-bromination of ethyl acetoacetate using N-bromosuccinimide (NBS). The resulting unstable intermediate, ethyl 2-bromo-3-oxobutanoate, is not isolated but is directly reacted with a thiourea or an N-substituted thiourea derivative. The subsequent intramolecular cyclization and dehydration afford the desired 2-substituted-4-methylthiazole-5-carboxylate in a single operational sequence. This "one-pot" approach simplifies the experimental procedure, reduces reaction time, and significantly boosts the overall yield.[5][7][9]

Experimental Workflow Diagram

OnePotSynthesis cluster_reagents Starting Materials cluster_process One-Pot Reaction Vessel cluster_output Final Product EAA Ethyl Acetoacetate Bromination Step 1: α-Bromination (in situ formation of ethyl 2-bromo-3-oxobutanoate) EAA->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Thiourea Thiourea or N-Substituted Thiourea Cyclization Step 2: Cyclization & Dehydration Thiourea->Cyclization Bromination->Cyclization Intermediate (not isolated) Product 2-Substituted-4-methyl- thiazole-5-carboxylate Cyclization->Product Purification

Caption: Workflow for the one-pot synthesis of 2-substituted-4-methylthiazole-5-carboxylates.

Detailed Synthesis Protocol

This protocol provides a general procedure for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate. The same procedure can be adapted for N-substituted thioureas, although reaction times and purification methods may vary.

Materials and Reagents:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea (or N-substituted thiourea derivative)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ammonia solution

  • Ethyl acetate (for extraction/recrystallization)

  • Petroleum ether (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equivalent) in a mixture of deionized water and tetrahydrofuran (THF). A typical solvent ratio is 2-3 parts water to 1 part THF.[9]

  • α-Bromination: Cool the reaction mixture to below 0°C using an ice bath. To this cooled solution, add N-bromosuccinimide (NBS) (1.2 equivalents) portion-wise, ensuring the temperature remains low. After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 2 hours.

    • Rationale: The initial cooling prevents runaway reactions and minimizes side-product formation during the exothermic bromination. NBS is a convenient and effective brominating agent for the active methylene group of ethyl acetoacetate. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[5]

  • Cyclization: Once the starting ethyl acetoacetate is consumed (as indicated by TLC), add thiourea (1.0 equivalent) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for approximately 2 hours.

    • Rationale: Heating provides the necessary activation energy for the cyclization reaction between the in-situ generated α-bromo ketone and the thiourea.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A salt of the thiazole product may precipitate. Basify the mixture with an ammonia solution to obtain the free base of the target compound.[9]

  • Purification: The crude product can be purified by extraction with ethyl acetate followed by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield the pure 2-substituted-4-methylthiazole-5-carboxylate.[7]

Scope of the Reaction: Representative Examples

The one-pot synthesis is versatile and accommodates a range of substituents on the thiourea nitrogen. The following table summarizes the yields obtained for various 2-substituted-4-methylthiazole-5-carboxylates.

Entry2-Substituent (from Thiourea)Yield (%)
1Amino (from Thiourea)72
2Allylamino76
3Isopropylamino62
4Phenylamino50
54-Chlorophenylamino73
64-Methoxyphenylamino65
74-Sulfamoylphenylamino23

(Data synthesized from multiple sources)[7]

Observations:

  • Unsubstituted thiourea generally provides a high yield in a shorter reaction time.[7]

  • N-alkyl substituted thioureas also afford good yields.[7]

  • N-aryl thioureas are well-tolerated, with both electron-donating and electron-withdrawing groups on the phenyl ring providing moderate to good yields.[7]

  • Steric hindrance or certain functional groups, such as the sulfonamide group, may lead to a decrease in yield.[7]

Conclusion

The one-pot synthesis of 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials represents a significant advancement over traditional multi-step methods.[5][6][7] This procedure is not only more efficient in terms of yield and reaction time but also offers a simpler and more environmentally benign approach by minimizing solvent use and avoiding the isolation of intermediates.[5][6][9] The versatility of this method makes it a valuable tool for academic and industrial researchers in the fields of medicinal chemistry and drug development, facilitating the rapid generation of diverse thiazole libraries for biological screening.

References

  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49. [Link]

  • Taylor & Francis. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

  • ResearchGate. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

  • Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]

  • Google Patents. (2011).
  • National Center for Biotechnology Information. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. [Link]

  • HETEROCYCLES. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. [Link]

  • ACG Publications. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. [Link]

  • ScienceDirect. (2014). A three-component one-pot synthesis of 2-alkoxy-4-amino-N-arylthiazole-5-carboxamides. [Link]

  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. [Link]

  • MDPI. (2014). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. [Link]

  • National Center for Biotechnology Information. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. [Link]

  • MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • SynArchive. (2026). Hantzsch Thiazole Synthesis. [Link]

  • Organic Chemistry Portal. (2025). Thiazole synthesis. [Link]

  • KUEY. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link]

Sources

Application Note: Hantzsch Thiazole Synthesis for Substituted Thiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—is a highly privileged scaffold in medicinal chemistry. It is a core structural component in numerous FDA-approved therapeutics, ranging from the anticancer kinase inhibitor dasatinib to the broad-spectrum antibiotic ampicillin[1]. The Hantzsch Thiazole Synthesis , first reported in 1887, remains the most robust, dependable, and widely utilized methodology for constructing these substituted heterocycles[2].

By condensing an α -haloketone (or α -haloaldehyde) with a thioamide or thiourea, researchers can rapidly generate diverse libraries of 2,4,5-substituted thiazoles. This application note provides an in-depth mechanistic breakdown, structure-activity relationship (SAR) guidelines, and optimized experimental protocols tailored for modern drug development professionals.

Mechanistic Pathway

The Hantzsch synthesis is a highly efficient cyclocondensation reaction. Understanding the stepwise mechanism is critical for troubleshooting low yields and preventing the formation of isomeric impurities.

  • Nucleophilic Attack: The reaction initiates when the highly nucleophilic sulfur atom of the thioamide/thiourea attacks the α -carbon of the haloketone via an SN​2 mechanism, displacing the halide ion[3].

  • Cyclization: An intramolecular nucleophilic attack follows. The nitrogen atom of the thioamide attacks the electrophilic carbonyl carbon of the ketone, forming a five-membered hydroxythiazoline intermediate[4].

  • Dehydration: Driven by the thermodynamic stability of aromatization, the intermediate undergoes rapid dehydration (loss of H2​O ) to yield the fully aromatic substituted thiazole[3].

Mechanism A α-Haloketone + Thioamide B Nucleophilic Attack (S on α-Carbon) A->B C S-Alkylated Intermediate B->C D Cyclization (N on Carbonyl) C->D E Hydroxythiazoline Intermediate D->E F Dehydration (-H2O) E->F G Substituted Thiazole F->G

Mechanistic pathway of the Hantzsch thiazole synthesis.

Structure-Activity Relationship (SAR) & Pharmaceutical Relevance

The ability to modularly substitute the thiazole ring at the 2-, 4-, and 5-positions makes the Hantzsch protocol invaluable for SAR studies[3]. The physicochemical properties of the resulting library dictate target specificity, metabolic stability, and overall pharmacokinetics[1].

Table 1: SAR of Thiazole Ring Modifications[1]

PositionStructural ModificationEffect on Biological ActivityCommon Substituents
2-Position Electron-withdrawing groupsEnhanced kinase inhibition, antimicrobial efficacy-COOH, -CN, -NO 2​ , Thiourea
4-Position Aromatic substitutionImproved metabolic stability and target binding-Phenyl, -Pyridyl
5-Position Alkyl/aryl groupsIncreased lipophilicity and cell permeability-CH 3​ , -CF 3​ , -Phenyl
N3-Position N-alkylationReduced activity (disrupts aromaticity/binding)Generally avoided

Experimental Methodologies

The following protocols outline both the classical approach and a modern, green-chemistry optimized workflow.

Workflow Step1 1. Reactant Preparation Dissolve Thioamide in Solvent Step2 2. Controlled Addition Dropwise α-Haloketone Step1->Step2 Step3 3. Cyclocondensation Reflux (1-4h) or Microwave (10m) Step2->Step3 Step4 4. Neutralization Add 5% Na2CO3 to Free Base Step3->Step4 Step5 5. Isolation Vacuum Filtration of Precipitate Step4->Step5 Step6 6. Validation TLC, Melting Point, NMR Step5->Step6

Standard experimental workflow for Hantzsch thiazole synthesis.

Protocol A: Classical Synthesis of 2-Aminothiazoles

This protocol utilizes standard thermal refluxing, ideal for robust, scale-up synthesis of basic thiazole scaffolds[2][5].

Materials:

  • Thiourea (0.1 mol)

  • α -Haloketone (e.g., Chloroacetaldehyde or 2-bromoacetophenone) (0.1 mol)

  • Anhydrous Ethanol (50 mL)

  • 5% Aqueous Sodium Bicarbonate ( NaHCO3​ ) or Sodium Carbonate ( Na2​CO3​ )

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.1 mol of thiourea in 50 mL of anhydrous ethanol with gentle warming.

  • Controlled Addition: Cool the solution to room temperature. Attach an addition funnel and add 0.1 mol of the α -haloketone dropwise over 15–20 minutes.

    • Causality Note: The initial nucleophilic attack is highly exothermic. Rapid addition causes localized overheating, which promotes the formation of unwanted bis-thiazoles and 2-imino-2,3-dihydrothiazole isomeric impurities[6].

  • Reflux: Attach a reflux condenser and heat the mixture to 70–80°C for 2 to 4 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 3:1).

  • Neutralization & Precipitation: Once complete, cool the mixture to room temperature. Pour the contents into a beaker containing 100 mL of 5% Na2​CO3​ solution while stirring vigorously.

    • Causality Note: The reaction generates hydrohalic acid (e.g., HCl or HBr) as a byproduct, yielding the water-soluble hydrohalide salt of the thiazole. Neutralizing with a mild base converts the product back into its free-base form, drastically reducing its aqueous solubility and forcing it to precipitate[3][5].

  • Isolation: Collect the precipitated solid via vacuum filtration using a Buchner funnel. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts.

  • Self-Validation: Recrystallize the crude product from hot ethanol. Verify purity via melting point analysis and 1H -NMR (look for the characteristic isolated thiazole proton singlet around δ 7.0 - 7.5 ppm, depending on substitution).

Protocol B: Green Chemistry & Microwave-Assisted Synthesis

Traditional methods often require volatile organic solvents and long reaction times. Modern optimization utilizes microwave irradiation and heterogeneous catalysts to improve yields and reduce environmental impact[7][8].

Step-by-Step Procedure:

  • Preparation: In a 20 mL microwave-safe reaction vial, combine the α -haloketone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent/Catalyst Addition: Add 5 mL of distilled water (or operate under solvent-free conditions) and 5 mol% of silica-supported tungstosilicic acid as a reusable heterogeneous catalyst[7].

  • Irradiation: Seal the vial and subject it to microwave irradiation (100–250 W) at 90°C for 10–15 minutes[9].

  • Workup: Cool the vial. Add ethyl acetate to extract the organic product, leaving the heterogeneous silica catalyst in the aqueous/solid phase. Filter out the catalyst (which can be washed and reused)[7].

  • Concentration: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure substituted thiazole.

Optimization & Troubleshooting Data

When adapting the Hantzsch synthesis for novel substrates, empirical optimization of the solvent and energy source is highly recommended. The table below summarizes quantitative yield improvements based on recent methodological advancements.

Table 2: Optimization of Reaction Conditions (Method vs. Yield)[1][6][7]

Synthetic MethodologySolvent / Catalyst SystemReaction TimeAverage YieldPrimary Advantage
Classical Thermal Ethanol / None2.0 – 4.0 hours75% – 85%Highly scalable, standard equipment
Ultrasound-Assisted Water-Ethanol / Silica-Tungstosilicic Acid15 – 30 mins79% – 90%Catalyst is recoverable/reusable
Microwave-Assisted Water / None6 – 15 mins82% – 89%Fastest reaction time, green chemistry

Troubleshooting Tip: If yields remain low, check the pH of the reaction mixture. Highly acidic conditions drive the formation of isomeric impurities. Maintaining a neutral to slightly basic environment during workup is critical for maximizing the recovery of the free-base thiazole[6].

References

  • Kuey.net. Systematic Review On Thiazole And Its Applications. Available at:[Link]

  • Journal of Pharma Insights and Research. Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives. Available at: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

Sources

Application Note: Strategic Functionalization of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocols

Introduction: The Strategic Value of the 4-Hydroxythiazole Scaffold

In modern drug discovery, the thiazole ring is a privileged heterocycle found in numerous FDA-approved therapeutics, ranging from anti-inflammatory agents to kinase inhibitors. Specifically, the 4-hydroxythiazole motif has been historically validated as a potent pharmacophore for the inhibition of 5-lipoxygenase (5-LOX), a critical enzyme in the arachidonic acid inflammatory cascade .

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (CAS: 133833-93-9) serves as an exceptionally versatile building block. It presents three orthogonally reactive sites: a C2-ethyl ester, a C4-hydroxyl group, and a C5-methyl group. Understanding the electronic interplay between these groups is critical. The electron-withdrawing C2-ester increases the acidity of the C4-hydroxyl (pKa ~8.5), which naturally exists in a tautomeric equilibrium with its thiazol-4-one form. Selective functionalization of these sites allows chemists to rapidly generate diverse libraries for structure-activity relationship (SAR) studies.

Quantitative Physicochemical Profile

To establish a baseline for reaction monitoring and handling, the core properties of the building block are summarized below .

PropertyValue / Description
Chemical Name Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate
CAS Registry Number 133833-93-9
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
Melting Point 163 – 164 °C
SMILES CCOC(=O)C1=NC(=C(C)S1)O
Tautomeric State Equilibrium between 4-hydroxythiazole and thiazol-4-one

Mechanistic Rationale & Orthogonal Reactivity

As a Senior Application Scientist, I emphasize that successful library generation requires exploiting the causality of the molecule's electronics:

  • C4-Hydroxyl Alkylation (Tautomeric Locking): The C4-OH must often be alkylated to "lock" the molecule into the aromatic thiazole tautomer, which is generally preferred for target binding (e.g., in 5-LOX inhibition). Because the OH is relatively acidic, mild bases like Potassium Carbonate (K₂CO₃) in polar aprotic solvents (DMF or Acetone) are sufficient. Strong bases (like NaH) are avoided to prevent premature ester hydrolysis or C5-methyl deprotonation.

  • C2-Ester Hydrolysis: The C2-ester is highly electrophilic due to the adjacent sp² nitrogen and sulfur atoms. It can be saponified using mild aqueous Lithium Hydroxide (LiOH). LiOH is preferred over NaOH to minimize the risk of degrading the delicate thiazole core.

  • C5-Methyl Functionalization: The C5-methyl group is pseudo-benzylic. Once the C4-OH is protected/alkylated, the C5-methyl can undergo Wohl-Ziegler radical bromination (NBS, AIBN) to yield a bromomethyl derivative, opening pathways for cross-coupling or nucleophilic displacement.

Divergent Synthetic Workflow

G SM Ethyl 4-hydroxy-5-methyl- 1,3-thiazole-2-carboxylate (Core Scaffold) C4 Path A: C4-OH Alkylation (R-Br, K2CO3, DMF) SM->C4 C2 Path B: C2-Ester Hydrolysis (LiOH, THF/H2O) SM->C2 C5 Path C: C5-Methyl Bromination (NBS, AIBN, CCl4) SM->C5 Prod1 4-Alkoxy Thiazole (Aromatic Tautomer Locked) C4->Prod1 Prod2 Thiazole-2-Carboxylic Acid (Amide Precursor) C2->Prod2 Prod3 5-Bromomethyl Thiazole (Electrophilic Hub) C5->Prod3

Caption: Divergent functionalization pathways of the ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate scaffold.

Biological Context: 5-Lipoxygenase (5-LOX) Inhibition

To understand the end-goal of synthesizing these derivatives, one must look at their primary biological application. 4-Hydroxythiazoles and their locked alkoxy derivatives act as potent inhibitors of 5-LOX, preventing the conversion of arachidonic acid into inflammatory leukotrienes .

G AA Arachidonic Acid (Cell Membrane) FLAP 5-LOX Activating Protein (FLAP) AA->FLAP Binding LOX5 5-Lipoxygenase (5-LOX Enzyme) FLAP->LOX5 Presentation HPETE 5-HPETE (Intermediate) LOX5->HPETE Oxidation LT Leukotrienes (LTA4, LTB4, LTC4) HPETE->LT Conversion Inflam Inflammatory Response (Asthma, Arthritis) LT->Inflam Receptor Activation Inhibitor Thiazole Derivatives (Synthesized Library) Inhibitor->LOX5 Inhibits Catalytic Domain

Caption: The Arachidonic Acid cascade highlighting the therapeutic intervention point for synthesized thiazole derivatives.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and expected NMR shifts are included so the chemist can verify success at each step.

Protocol A: Regioselective C4-O-Alkylation (Tautomer Locking)

Objective: Convert the 4-hydroxy tautomeric mixture into a stable, aromatic 4-alkoxythiazole using benzyl bromide as a model electrophile.

Optimization Data:

Base Solvent Temp (°C) Time (h) Yield (%) Observation
NaH THF 0 to 25 4 45% Significant ester cleavage observed.
Cs₂CO₃ DMF 25 12 82% Clean reaction, high cost.

| K₂CO₃ | Acetone | 60 (Reflux) | 6 | 91% | Optimal balance of yield and scalability. |

Step-by-Step Procedure:

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (1.0 eq, 5.34 mmol, 1.0 g).

  • Solvation: Dissolve the starting material in anhydrous Acetone (15 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 eq, 8.01 mmol, 1.1 g). Stir the suspension at room temperature for 15 minutes to allow for phenoxide-equivalent formation. The solution may darken slightly.

  • Electrophile Addition: Add Benzyl Bromide (1.1 eq, 5.87 mmol, 0.70 mL) dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 6 hours.

  • In-Process Control (TLC): Check the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.2, stains with KMnO₄) should disappear, replaced by a new, less polar spot (Rf ~0.6, UV active).

  • Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and wash the pad with Acetone (2 x 10 mL). Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes:EtOAc 9:1 to 4:1) to yield Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate.

  • Validation: ¹H NMR (CDCl₃) should show the disappearance of the broad -OH singlet (~9.5 ppm) and the appearance of a sharp singlet at ~5.3 ppm integrating for 2H (O-CH₂-Ph), confirming O-alkylation over C-alkylation.

Protocol B: C2-Ester Saponification

Objective: Hydrolyze the C2-ethyl ester of the newly formed 4-(benzyloxy) derivative to the corresponding carboxylic acid, preparing it for downstream amide coupling.

Step-by-Step Procedure:

  • Setup: Dissolve Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate (1.0 eq, 3.6 mmol, 1.0 g) in a solvent mixture of THF:H₂O (3:1, 16 mL) in a 50 mL flask.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 eq, 7.2 mmol, 302 mg) in one portion.

  • Reaction: Stir vigorously at room temperature for 3 hours.

  • In-Process Control (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The starting ester (Rf ~0.6) will be consumed, and the product will remain at the baseline (Rf = 0.0) due to carboxylate salt formation.

  • Workup (Critical Step): Evaporate the THF under reduced pressure (do not heat above 30 °C to prevent decarboxylation). Dilute the remaining aqueous layer with 10 mL H₂O and wash with Diethyl Ether (10 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly acidify with 1M HCl until the pH reaches ~2.5. A white/pale yellow precipitate will form.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylic acid.

  • Validation: ¹H NMR (DMSO-d₆) will show the disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the appearance of a broad carboxylic acid proton at >12.0 ppm.

References

  • Kerdesky, F. A. J.; Holms, J. H.; Moore, J. L.; Bell, R. L.; Dyer, R. D.; Carter, G. W.; Brooks, D. W. "4-Hydroxythiazole inhibitors of 5-lipoxygenase." Journal of Medicinal Chemistry, 1991, 34 (7), 2158–2165.[Link]

  • ChemSynthesis Chemical Database. "ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate - Synthesis and physical properties CAS 133833-93-9". ChemSynthesis.[Link]

Application Note: Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate as a Privileged Scaffold in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Compound: Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (CAS: 133833-93-9)

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the thiazole ring is universally recognized as a privileged pharmacophore, forming the structural backbone of critical anticancer agents such as Dasatinib, Tiazofurin, and Epothilone D[1]. Among the diverse array of thiazole building blocks, Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate stands out as an exceptionally versatile core scaffold for divergent synthesis[2].

As a Senior Application Scientist, I emphasize that the utility of this molecule lies not just in its heterocyclic nature, but in its highly specific, orthogonal functionalization sites:

  • C2 Carboxylate Ester: Serves as an ideal electrophilic handle. It can undergo facile hydrazinolysis or saponification, allowing for the extension of the molecule into the hydrophobic pockets of target enzymes (e.g., the ATP-binding cleft of kinases)[3].

  • C4 Hydroxyl Group: Acts as a critical hydrogen bond donor/acceptor. In structure-activity relationship (SAR) studies, this hydroxyl group (or its ether derivatives) frequently anchors the molecule to specific amino acid residues, such as Arg171 in the active site of Lactate Dehydrogenase A (LDHA)[4].

  • C5 Methyl Group: Subtly modulates the lipophilicity (logP) of the scaffold. This methyl group enhances cellular membrane permeability without introducing steric clashes that bulkier alkyl groups might cause during target engagement[4].

Workflow Visualization: Divergent Synthesis

The true power of this scaffold is its ability to be channeled into entirely different classes of anticancer agents depending on the synthetic workflow applied.

SynthesisWorkflow A Ethyl 4-hydroxy-5-methyl- 1,3-thiazole-2-carboxylate (Core Scaffold) B Hydrazinolysis / Amidation (Linker Formation) A->B NH2NH2·H2O C O-Alkylation / Saponification (Pharmacophore Tuning) A->C Aryl Halide / K2CO3 NaOH (aq) D Thiazolyl-Indole Hybrids (Kinase Inhibitors) B->D Indole-2-carboxylic acid HATU/DIPEA E Di-substituted Thiazoles (LDHA Inhibitors) C->E Acidification (pH 2)

Figure 1: Divergent synthetic workflow utilizing the core thiazole scaffold to generate distinct classes of anticancer agents.

Validated Synthetic Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Synthesis of Thiazolyl-Indole Hybrids (Kinase Inhibitor Analogs)

This protocol mimics the multi-target kinase inhibition profile of Dasatinib by coupling the thiazole core with an indole moiety via a hydrazone/amide linkage[3].

Step 1: Hydrazinolysis of the C2 Ester

  • Dissolve Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Add hydrazine hydrate (NH₂NH₂·H₂O, 80%, 3.0 eq) dropwise at 0 °C.

  • Causality of Reagent Selection: Hydrazine is selected over standard aqueous ammonia because the alpha-effect of the adjacent nitrogen makes it a superior nucleophile. This drives the aminolysis of the relatively stable ethyl ester to completion without requiring harsh, high-temperature conditions that might degrade the thiazole core[3].

  • Reflux the mixture at 80 °C for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The reaction is complete when the non-polar ester spot (Rf ~0.6) is entirely replaced by a highly polar baseline spot (Rf ~0.1). Subsequent ¹H NMR must show the disappearance of the characteristic ethyl quartet at ~4.30 ppm and triplet at ~1.32 ppm[1].

Step 2: Amide Coupling

  • Isolate the resulting carbohydrazide and dissolve it in anhydrous DMF.

  • Add Indole-2-carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). Stir at room temperature for 12 hours.

  • Causality of Reagent Selection: HATU is utilized as the coupling reagent because it efficiently activates the sterically hindered indole carboxylic acid while suppressing racemization, ensuring a high-yield amide bond formation.

Protocol B: Development of LDHA-Targeted Small Molecules

Lactate Dehydrogenase A (LDHA) is upregulated in highly glycolytic tumors (the Warburg effect). Di-substituted thiazoles derived from this scaffold can effectively occupy the NADH-binding pocket of LDHA[4].

Step 1: Selective O-Arylation

  • Dissolve the starting thiazole scaffold (1.0 eq) in anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.0 eq) and the desired aryl halide (1.2 eq). Heat to 80 °C for 8 hours.

  • Causality of Reagent Selection: The C4-hydroxyl group is weakly acidic. K₂CO₃ is utilized as a mild base to selectively deprotonate the hydroxyl group, avoiding unwanted side reactions at the thiazole nitrogen. This enables efficient nucleophilic attack on the aryl halide to construct the hydrophobic tail necessary for LDHA binding[4].

Step 2: Saponification to Free Carboxylic Acid

  • Treat the O-arylated intermediate with 10% aqueous NaOH and reflux for 2 hours.

  • Cool to room temperature and acidify with concentrated HCl to pH 2.

  • Self-Validation Checkpoint: Following precipitation and filtration, IR spectroscopy is mandatory. The successful generation of the free carboxylic acid (essential for mimicking the lactate substrate and forming salt bridges in the LDHA active site) is validated by the shift of the sharp ester C=O stretch (~1730 cm⁻¹) to a broader acid C=O stretch (~1700 cm⁻¹), accompanied by a broad O-H stretch spanning 2500–3300 cm⁻¹.

Pharmacological Efficacy & Quantitative Data

Derivatives synthesized from the Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate scaffold have demonstrated potent in vitro cytotoxicity against a variety of human cancer cell lines. The table below summarizes the quantitative efficacy of these optimized derivatives.

Derivative ClassPrimary TargetCancer Cell Line(s)IC₅₀ Range (µM)Toxicity to Normal Cells (e.g., HEK293)
Thiazolyl-indole-2-carboxamides Tyrosine KinasesHeLa (Cervical), A549 (Lung)1.20 – 5.50Moderate
Di-substituted Thiazoles LDHAHepG2 (Liver)5.15 – 7.90Negligible (Highly Selective)
Di-substituted Thiazoles LDHAHeLa, SiHa (Cervical)1.65 – 8.60Negligible (Highly Selective)

Data synthesized from standardized MTT assays[4]. Note the exceptional selectivity of the LDHA-targeted derivatives, which induce apoptosis in highly glycolytic tumor cells while sparing non-tumorigenic human embryonic kidney cells.

Mechanism of Action: Multi-Target Engagement

The structural plasticity of this thiazole scaffold allows it to be engineered into agents that disrupt tumor survival through two primary, orthogonal pathways: Kinase inhibition (blocking proliferation) and LDHA inhibition (inducing energy depletion).

MOA T Thiazole-Based Anticancer Agent K Tyrosine Kinases (e.g., BCR-ABL) T->K Competitive Inhibition (ATP Pocket) L Lactate Dehydrogenase A (LDHA) T->L Competitive Inhibition (NADH Pocket) P Proliferation Signaling K->P Blocks G Tumor Glycolysis (Warburg Effect) L->G Disrupts A Tumor Cell Apoptosis G->A Energy Depletion P->A Induces

Figure 2: Dual mechanistic pathways of thiazole-derived agents leading to tumor cell apoptosis.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents Source: ACS Omega URL
  • ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate - Chemical Synthesis Database Source: ChemSynthesis URL
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme Source: ACS Omega URL

Sources

Application Note: High-Fidelity ¹H and ¹³C NMR Characterization of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Philosophy

Thiazole derivatives are ubiquitous in medicinal chemistry, serving as the core pharmacophore in numerous anticancer, antimicrobial, and antihypertensive agents[1][2][3]. However, the electron-withdrawing nature of the nitrogen atom and the polarizability of the sulfur atom within the 1,3-thiazole ring create unique magnetic microenvironments. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy requires meticulous sample preparation and optimized acquisition parameters to overcome challenges such as quadrupolar relaxation effects from nitrogen and low natural abundance sensitivity in ¹³C experiments[4].

As an Application Scientist, I approach NMR not merely as a measurement, but as a system of physical interactions. The quality of the final spectrum is directly proportional to the thermodynamic and magnetic homogeneity of the sample in the probe. This guide details the causal protocols for acquiring self-validating, publication-grade NMR data for thiazole derivatives.

System Workflow Visualization

NMR_Workflow SamplePrep 1. Sample Preparation Weighing & Solvation Filtration 2. Particulate Filtration Glass Wool / Pipette SamplePrep->Filtration Acq1H 3A. ¹H-NMR Acquisition 30° Pulse, D1=2s Filtration->Acq1H Acq13C 3B. ¹³C-NMR Acquisition 45° Pulse, Decoupled Filtration->Acq13C Processing 4. Data Processing FT, Phase/Baseline Corr. Acq1H->Processing Acq13C->Processing Validation 5. Spectral Validation Chemical Shifts & Integrals Processing->Validation

Workflow for NMR sample prep, acquisition, and validation of thiazole derivatives.

The Physics of Sample Preparation (Protocol 1)

The most common point of failure in NMR spectroscopy occurs before the sample ever enters the magnet. A sample must be a perfect, homogeneous isotropic liquid.

Causality of Choices:
  • Concentration: ¹H is highly sensitive; 5–25 mg is sufficient. However, ¹³C is approximately 6,000 times less sensitive than ¹H. To achieve a sufficient signal-to-noise ratio (SNR) without monopolizing spectrometer time, ¹³C samples require 50–100 mg of material[1][5].

  • Solvent Selection: Thiazole derivatives, particularly bis-thiazoles and those with hydrazone linkages, often exhibit strong intermolecular hydrogen bonding. DMSO-d₆ is the preferred solvent because its high dielectric constant disrupts these networks, ensuring complete solvation[1][2][3].

  • Filtration: Solid particles possess a different magnetic susceptibility than the surrounding solvent. A suspended particle creates a localized distortion in the magnetic field (B₀) homogeneity, leading to broad, indistinct spectral lines that cannot be corrected by shimming.

Step-by-Step Methodology:
  • Weighing: Accurately weigh 15 mg (for ¹H) or 75–100 mg (for ¹³C) of the purified thiazole derivative into a clean 1-dram glass vial[1][5].

  • Solvation: Add exactly 0.65 mL of high-purity DMSO-d₆ (or CDCl₃ for highly lipophilic derivatives) to the vial. Agitate using a vortex mixer until visually dissolved.

  • Filtration: Tightly pack a small plug of glass wool (do not use cotton, as it leaches organic impurities) into the narrow neck of a glass Pasteur pipette[5].

  • Transfer: Pass the solution through the glass wool directly into a high-quality 5 mm NMR tube.

  • Volume Verification: Ensure the sample height in the tube is exactly 40–50 mm. Too little volume causes severe shimming and locking issues at the edges of the RF coil; too much dilutes the sample unnecessarily[5][6].

Spectrometer Setup & Acquisition (Protocol 2)

Once a homogeneous sample is prepared, the spectrometer parameters must be tuned to the specific relaxation dynamics of the thiazole ring.

Causality of Choices:
  • Pulse Angle (Ernst Angle): For ¹H, a 30° pulse is standard to allow rapid longitudinal relaxation (T₁) between scans[4]. For ¹³C, a 45° pulse is utilized. Quaternary carbons in the thiazole ring (e.g., C2) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A smaller flip angle ensures these nuclei recover sufficient bulk magnetization before the next transient, preventing signal saturation[4].

  • Relaxation Delay (D1): A minimum D1 of 2.0 seconds is required to ensure quantitative integration of the proton signals and adequate recovery of the carbon signals[4].

Step-by-Step Methodology:
  • Insertion & Locking: Insert the sample into a 400 MHz (or higher) spectrometer. Establish a lock on the deuterium signal of the solvent (e.g., DMSO-d₆ at 2.50 ppm)[3][4].

  • Tuning & Shimming: Tune the probe to the ¹H and ¹³C frequencies. Perform gradient shimming (Z1-Z5) to optimize field homogeneity.

  • ¹H-NMR Acquisition: Apply a 30° pulse sequence with a 2-second relaxation delay. Acquire 16–32 scans with a spectral width of at least 15 ppm to capture highly deshielded NH protons (often >10 ppm in substituted thiazoles)[1][2][4].

  • ¹³C-NMR Acquisition: Switch to a proton-decoupled ¹³C pulse sequence. Apply a 45° pulse with a 2-second relaxation delay. Acquire 1024–4096 scans depending on sample concentration[4].

Data Interpretation & Quantitative Analysis

The thiazole ring (a 1,3-azole) exhibits a highly characteristic electronic distribution. The nitrogen atom pulls electron density via inductive effects, while the sulfur atom donates electron density via resonance but also contributes to heavy-atom deshielding effects.

Quantitative Chemical Shift Data

The following table summarizes the expected chemical shifts for the core thiazole ring, serving as a diagnostic baseline for structural validation[1][2][3].

NucleusPositionTypical Chemical Shift (ppm)Multiplicity & Mechanistic Notes
¹H C2-H8.50 – 9.00Singlet; highly deshielded by the adjacent electronegative N and polarizable S. Often absent as C2 is a primary site for substitution.
¹H C4-H7.10 – 7.50Doublet or Singlet; couples with C5-H (³J ≈ 3.0–3.5 Hz) if both are unsubstituted.
¹H C5-H7.70 – 8.10Doublet or Singlet; slightly more deshielded than C4-H due to proximity to the sulfur atom[1][3].
¹³C C2150.0 – 170.0Quaternary (if substituted); extremely downfield due to strong inductive electron withdrawal from both N and S[1][3].
¹³C C4135.0 – 145.0Aromatic methine or quaternary; moderately deshielded[3].
¹³C C5110.0 – 125.0Aromatic methine or quaternary; the most shielded carbon in the thiazole ring due to resonance electron donation[3].

System Self-Validation & Trustworthiness

A robust protocol must be self-validating. To ensure the integrity of your thiazole characterization, apply the following checks:

  • Internal Referencing: Verify that the residual solvent peak is perfectly calibrated (e.g., DMSO-d₆ ¹H quintet at 2.50 ppm; ¹³C septet at 39.52 ppm). Miscalibration invalidates all downstream assignments[3].

  • Integration Integrity: In the ¹H spectrum, the integral of the highly deshielded thiazole-C5 proton (typically ~7.7–8.1 ppm) must perfectly match the integral of isolated functional groups (e.g., a thiazole-CH₃ at ~2.4 ppm will integrate to exactly 3.0 relative to the C5 proton)[1][2][3].

  • Baseline Purity: A flat baseline with no broad humps indicates successful removal of paramagnetic impurities and solid particulates during the filtration step.

Sources

Application Note: Utilizing Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate as a Core Scaffold in Antimicrobial Screening Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols

Introduction & Mechanistic Rationale

In the pursuit of novel antimicrobial and antifungal therapeutics, the rational design of small molecules heavily relies on privileged pharmacophores. Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (CAS: 133833-93-9) serves as a highly versatile heterocyclic building block in medicinal chemistry[1]. While not deployed as a standalone drug, its structural topology provides an ideal foundational scaffold for synthesizing potent, broad-spectrum antimicrobial agents.

Causality of Structural Features in Drug Design

The efficacy of derivatives synthesized from this scaffold is not coincidental; it is dictated by specific structure-activity relationships (SAR):

  • The Ethyl Carboxylate Group (C2): Acts as a critical synthetic handle. Through amidation or transesterification, researchers can finely tune the molecule's lipophilicity, directly controlling its ability to penetrate thick mycobacterial cell walls or fungal membranes[2].

  • The Hydroxyl Group (C4): Functions as a potent hydrogen-bond donor. This is essential for anchoring the molecule within the active sites of target enzymes, such as bacterial histidine biosynthesis enzymes (e.g., HisG) or fungal succinate dehydrogenase (SDH)[3].

  • The Methyl Group (C5): Provides necessary steric bulk that restricts the rotational freedom of the molecule, locking it into a bioactive conformation and preventing rapid enzymatic degradation by pathogenic efflux pumps.

When functionalized, these thiazole-2-carboxylate derivatives disrupt vital respiratory or biosynthetic pathways, leading to metabolic arrest and pathogen death[3].

Pathway T Thiazole-2-Carboxylate Derivative P Cell Wall / Membrane Penetration T->P Lipophilicity B Target Binding (e.g., SDH or HisG) P->B H-Bonding I Enzymatic Inhibition (TCA Cycle Disruption) B->I A ATP Depletion & Metabolic Arrest I->A D Pathogen Cell Death (Bactericidal/Fungicidal) A->D

Caption: Mechanism of Action of Thiazole-2-Carboxylate Derivatives targeting SDH and ATP synthesis.

Experimental Workflows & Protocols

To ensure high scientific integrity and reproducibility, the screening of thiazole derivatives must operate as a self-validating system . This requires orthogonal readouts to eliminate subjective bias, alongside rigorous vehicle and positive controls to rule out false positives caused by solvent toxicity.

Workflow Lib Compound Library (Thiazole Derivatives) Broth Broth Microdilution (0.5 - 256 µg/mL) Lib->Broth Tox MTT Assay (HEK 293T Cells) Lib->Tox Res Resazurin Addition (Viability Indicator) Broth->Res MIC Determine MIC (Pathogen Susceptibility) Res->MIC TI Calculate Therapeutic Index (TI = IC50 / MIC) MIC->TI IC50 Determine IC50 (Mammalian Toxicity) Tox->IC50 IC50->TI

Caption: High-throughput antimicrobial and cytotoxicity screening workflow for thiazole derivatives.

Protocol A: High-Throughput Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized thiazole derivative. Causality & Validation: We utilize a resazurin-based colorimetric readout rather than relying on visual turbidity. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) exclusively by the active metabolism of living cells. This provides a quantifiable, objective metric for cell viability and prevents compounds that precipitate out of solution from being falsely scored as bacterial growth.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate derivative in 100% DMSO to create a 10 mg/mL stock. Rationale: DMSO ensures complete dissolution of lipophilic thiazoles without degrading the ester linkages.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth (for bacteria like Proteus vulgaris[4]) or RPMI 1640 (for fungi) to achieve a final test range of 0.5 to 256 µg/mL.

    • Critical Control: Ensure the final DMSO concentration in all wells does not exceed 1% (v/v). Include a 1% DMSO vehicle control well to validate that the solvent is not inhibiting pathogen growth.

  • Inoculum Preparation: Adjust the microbial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in broth.

  • Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the serially diluted compound. Include a positive control well containing a standard antibiotic (e.g., Gentamicin or Fluconazole).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for standard bacterial strains) or up to 7 days for slow-growing pathogens like M. tuberculosis[2].

  • Resazurin Addition: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2-4 hours.

  • Readout: Record the MIC as the lowest concentration well that remains strictly blue (indicating complete metabolic arrest).

Protocol B: Mammalian Cytotoxicity Screening (Therapeutic Index)

Objective: Ensure the antimicrobial efficacy is pathogen-specific and not a result of general membrane lysis or broad cytotoxicity. Causality & Validation: A successful drug candidate must selectively target the pathogen. We screen against HEK 293T (human embryonic kidney) cells to calculate the IC50​ and establish the Therapeutic Index (TI = IC50​ / MIC). A compound is generally considered a viable lead if the TI > 10[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK 293T cells in a 96-well tissue culture plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2​ atmosphere.

  • Treatment: Treat cells with varying concentrations of the thiazole derivative (1 to 500 µg/mL) for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Rationale: Mitochondrial dehydrogenases in living mammalian cells cleave the tetrazolium ring, converting yellow MTT into insoluble purple formazan crystals. Dead cells cannot perform this cleavage.

  • Solubilization: After 4 hours of incubation, carefully aspirate the media and solubilize the crystals with 100 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis against the untreated control.

Quantitative Data Presentation

The following table summarizes representative screening data for various functionalized derivatives originating from the Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate scaffold, demonstrating its broad-spectrum potential.

Compound / Scaffold DerivativeTarget PathogenMIC (µg/mL)HEK 293T IC50​ (µg/mL)Therapeutic Index (TI)Reference Standard
Thiazole-2-carboxamide (Derivative A) M. tuberculosis H37Rv0.78> 50.0> 64Isoniazid (0.05 µg/mL)
Thiazole-2-carboxylate (Derivative B) Proteus vulgaris16.0> 100.0> 6.25Gentamicin (4.0 µg/mL)
Pyrazole-Thiazole hybrid (Derivative C) Fungal SDH (e.g., R. solani)3.12> 200.0> 64Fluconazole (1.0 µg/mL)
Vehicle Control (1% DMSO) All StrainsNo Inhibition> 500.0N/AN/A

Data Interpretation: Derivative A exhibits exceptional anti-mycobacterial activity with a highly favorable safety profile (TI > 64), validating the thiazole-2-carboxamide linkage as a potent pharmacophore for tuberculosis drug development[2]. Derivative C demonstrates the scaffold's versatility when hybridized with pyrazoles to target fungal respiration[3].

References

  • Chemical Synthesis Database : ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (CAS 133833-93-9) Properties and Synthesis. URL:[Link]

  • ResearchGate / Medicinal Chemistry Communication : N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. URL:[Link]

  • SciSpace / Avicenna Journal of Clinical Microbiology and Infection : In vitro study of antibacterial effect of new thiazole, imidazole and tetrahydropyridine derivatives against Proteus vulgaris. URL:[Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications) : Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. URL:[Link]

Sources

Application Note: Microwave-Assisted Green Synthesis of Thiazole Derivatives – Protocols, Mechanisms, and Biological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiazole and its fused derivatives are privileged scaffolds in modern medicinal chemistry, exhibiting profound anticancer, antimicrobial, and antiviral properties [1]. Traditional thermal syntheses of these heterocycles (e.g., classical Hantzsch condensation) often suffer from prolonged reaction times, reliance on toxic volatile organic compounds (VOCs), and poor atom economy. This application note provides a comprehensive guide to validated, microwave-assisted green chemistry protocols. By replacing convective heating with dielectric heating and utilizing eco-friendly solvents, researchers can reduce reaction times from hours to minutes while significantly enhancing product yield and purity.

Mechanistic Rationale: The Physics of Microwave-Assisted Organic Synthesis (MAOS)

As drug development professionals scale up library synthesis, understanding the causality behind reaction acceleration is critical.

Dielectric Heating vs. Conduction: Conventional thermal heating relies on thermal conductivity, creating a temperature gradient where the reaction vessel walls are hotter than the bulk solvent. This gradient often leads to localized degradation and thermodynamic byproducts. Conversely, Microwave-Assisted Organic Synthesis (MAOS) utilizes electromagnetic waves (0.3–300 GHz) that interact directly with molecular dipoles[2]. When polar solvents (like Water or PEG-400) or polar reagents are exposed to microwave irradiation, they attempt to align with the alternating electric field. This rapid molecular oscillation induces intense friction and localized superheating.

Causality of Solvent Selection: The efficiency of MAOS is dictated by the solvent's loss tangent ( tanδ ), which measures its ability to convert electromagnetic energy into heat. Green solvents like Polyethylene Glycol (PEG-400) and Water possess high loss tangents. They act simultaneously as microwave absorbers, phase-transfer catalysts, and green reaction media, driving the activation energy threshold down and forcing the reaction to kinetic completion [3].

G Start Reagents: Thiourea + α-Haloketone MW_Heat Microwave Irradiation (Dielectric Heating) Start->MW_Heat Conv_Heat Conventional Heating (Convection/Conduction) Start->Conv_Heat MW_Solvent Green Solvent (PEG-400 / Water) MW_Heat->MW_Solvent MW_Time Reaction Time: 3 - 10 Minutes MW_Solvent->MW_Time MW_Yield High Yield (85-95%) High Purity MW_Time->MW_Yield Conv_Solvent Volatile Organic Solvents (DMF / Toluene) Conv_Heat->Conv_Solvent Conv_Time Reaction Time: 4 - 12 Hours Conv_Solvent->Conv_Time Conv_Yield Moderate Yield (50-70%) Side Products Conv_Time->Conv_Yield

Fig 1. Workflow comparison: Microwave-assisted green synthesis vs. conventional thermal synthesis.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . Because green solvents like PEG-400 and water exhibit steep solubility curves relative to temperature, the end-point of the reaction is physically validated by the spontaneous precipitation of the pure product upon cooling. This eliminates the need for hazardous, solvent-heavy column chromatography.

Protocol A: Synthesis of 2-Amino-4-methyl-5-substituted Thiazoles in PEG-400

This protocol outlines a rapid, one-pot condensation utilizing PEG-400, which stabilizes the intermediate transition states [1].

Materials: Acetylacetone (1.0 mmol), N-bromosuccinimide (NBS) (1.0 mmol), Thiourea (1.0 mmol), PEG-400 (5 mL). Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) with IR temperature monitoring.

Step-by-Step Methodology:

  • Initiation: In a 10 mL microwave-safe glass vial equipped with a magnetic stirrer, dissolve 1.0 mmol of acetylacetone in 5 mL of PEG-400.

  • Halogenation: Add 1.0 mmol of NBS in small portions over 1 minute. Causality: NBS acts as a mild brominating agent. PEG-400's high dielectric constant stabilizes the transient bromonium ion, preventing unwanted radical side-reactions.

  • Condensation: Add 1.0 mmol of thiourea to the reaction mixture. Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in the microwave reactor. Set the power to 180 W and irradiate for exactly 5 minutes. Maintain a maximum temperature threshold of 80°C.

  • Self-Validating Workup: Remove the vial and allow it to cool to room temperature. Pour the mixture into 20 mL of ice-cold crushed water. The sudden drop in dielectric solubility forces the pure 2-amino-4-methyl-5-substituted thiazole to precipitate.

  • Isolation: Filter the solid under a vacuum, wash with cold distilled water (2 × 5 mL), and recrystallize from hot ethanol to yield the pure product (96% yield).

Protocol B: Multicomponent Synthesis of Thiazolo[3,2-a]pyridines in Water

Water is the ultimate green solvent. At elevated temperatures under microwave irradiation, the ionic product of water alters, allowing it to act as a pseudo-acid catalyst for multicomponent reactions [1].

Materials: Malononitrile (2.0 mmol), Aromatic aldehyde (1.0 mmol), 2-mercaptoacetic acid (1.5 mmol), Distilled Water (10 mL).

Step-by-Step Methodology:

  • Preparation: Combine malononitrile, aromatic aldehyde, and 2-mercaptoacetic acid in a 30 mL microwave-safe quartz vessel containing 10 mL of distilled water.

  • Irradiation: Subject the mixture to microwave irradiation at an initial power of 100–250 W. Program the reactor to hold the temperature at 90°C for 6 to 9 minutes.

  • Mechanistic Progression: The microwave energy drives a rapid Knoevenagel condensation between the aldehyde and malononitrile, immediately followed by a Michael addition of the mercaptoacetic acid and subsequent cyclodehydration.

  • Isolation: Upon completion (monitored via TLC using Ethyl Acetate:Hexane 3:7), cool the vessel to 4°C. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to obtain the pure thiazolo[3,2-a]pyridine derivative (89% yield).

Quantitative Data & Yield Comparison

The empirical data below demonstrates the superior efficiency of microwave-assisted protocols over conventional methods, summarizing key parameters for drug development scale-up [1][4].

Target DerivativeReagentsGreen SolventMicrowave ConditionsTimeYield (%)
2-amino-4-methyl-5-substituted thiazole Acetylacetone, NBS, ThioureaPEG-400180 W, 80°C5 min96 - 97%
Thiazolo[3,2-a]pyridine Malononitrile, Aldehyde, 2-Mercaptoacetic acidWater100-250 W, 90°C6 - 9 min80 - 89%
2-hydrazinylthiazol-4(5H)-one Thiosemicarbazide, Chloroacetic acidWater900 W, 110°C7 min89%
Imidazo[2,1-b]thiazole-2-carbohydrazide Multi-component substratesSolvent-FreeVariable W, Mild3 - 5 min82 - 94%

Biological Applications & Signaling Impact

High-purity thiazole derivatives synthesized via MAOS are critical for accurate in vitro biological screening. Thiazole and thiadiazole scaffolds are highly lipophilic, allowing them to easily permeate cellular membranes and accumulate intracellularly [4].

In oncology, these derivatives act as potent apoptosis-inducing agents. The primary mechanism involves the intercalation of the thiazole ring with DNA or the direct inhibition of overactive kinase domains. This binding event triggers a cascade: it upregulates pro-apoptotic proteins (such as Bax) while simultaneously downregulating anti-apoptotic proteins (such as Bcl-2). This shift in the Bax/Bcl-2 ratio compromises the mitochondrial membrane potential, releasing Cytochrome c and activating the Caspase-3/9 executioner pathway [4].

Pathway Thiazole Thiazole Derivative (Anticancer Agent) DNA_Bind DNA Intercalation / Kinase Inhibition Thiazole->DNA_Bind Bax Upregulation of Bax (Pro-apoptotic) DNA_Bind->Bax Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) DNA_Bind->Bcl2 CytoC Cytochrome c Release (Mitochondrial Membrane) Bax->CytoC Bcl2->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

Fig 2. Apoptotic signaling pathway induced by thiazole derivatives in cancer cells.

Conclusion

The integration of microwave irradiation with green solvents (PEG-400, Water) represents a paradigm shift in the synthesis of thiazole derivatives. By leveraging dielectric heating, researchers can bypass the thermodynamic pitfalls of conventional conduction heating. The resulting protocols are not only environmentally benign and highly scalable but also self-validating—yielding high-purity pharmacophores ready for immediate biological evaluation in drug discovery pipelines.

References

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Journal of Heterocyclic Chemistry (doi.org).[Link]

  • Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry.[Link]

  • Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. National Center for Biotechnology Information (PMC).[Link]

  • Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. Current Microwave Chemistry (Bentham Science).[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and obtain a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate?

The most prevalent and versatile method for synthesizing the thiazole core of this molecule is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[3] For the target molecule, a likely pathway is the reaction of ethyl thiooxamate with 3-chloro-2-butanone.

An alternative, often higher-yielding approach, is a one-pot synthesis where the α-haloketone is generated in situ.[4][5] For a similar structure, this involves reacting ethyl acetoacetate with a halogenating agent like N-bromosuccinimide (NBS), followed by the addition of a thioamide.[5]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in Hantzsch-type thiazole syntheses are a common issue and can be attributed to several factors:

  • Purity of Starting Materials: The quality of the α-haloketone and the thioamide is critical. Impurities can lead to undesirable side reactions that consume your reactants.[6]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent play a significant role in the reaction's success.[6] For instance, excessively high temperatures can lead to the decomposition of reactants or the final product.[6]

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Side Reactions: The formation of byproducts can significantly lower the isolated yield of the desired product.[6]

Q3: I'm observing multiple spots on my TLC plate. What are the likely side products?

The presence of multiple spots on your TLC plate after the reaction is indicative of a mixture of compounds. Besides your target molecule, these could include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will likely see spots corresponding to the initial reactants.

  • α-Haloketone Self-Condensation: In the presence of a base, α-haloketones can undergo self-condensation to form dimers, which reduces the amount of α-haloketone available to form the thiazole.[6]

  • Hydrolysis of the Ester: If the reaction or workup conditions are too acidic or basic, the ethyl ester group of the target molecule can be hydrolyzed to the corresponding carboxylic acid.

Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during the synthesis of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate.

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

Possible Cause Troubleshooting & Optimization
Poor Quality of Reactants Ensure the purity of your α-haloketone and thioamide. If necessary, purify the starting materials before use. The α-haloketone can be particularly unstable and should be used fresh or stored appropriately.
Incorrect Stoichiometry A common starting point is a 1:1 molar ratio of the α-haloketone to the thioamide. However, a slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) can sometimes improve the yield by ensuring the complete consumption of the more valuable or unstable α-haloketone.[6]
Suboptimal Temperature The reaction temperature is a critical parameter. Room temperature may be too low, leading to very long reaction times or an incomplete reaction.[6] Conversely, high temperatures (>100 °C) can cause degradation of the reactants or product.[6] An optimal temperature, often in the range of 60-80 °C, should be determined empirically.
Inappropriate Solvent Protic solvents like ethanol are commonly used for Hantzsch synthesis.[2] Aprotic solvents such as DMF or DMSO can also be employed, but they may favor different side reaction pathways and should be used with caution after careful optimization.[6]
Problem 2: Difficulty in Product Purification

Possible Causes & Solutions:

The 4-hydroxy group on the thiazole ring imparts a degree of polarity to the molecule, which can sometimes complicate purification.

Purification Challenge Recommended Approach
Removal of Salts The workup procedure often involves neutralization with a mild base like sodium bicarbonate, which can generate inorganic salts. Ensure the crude product is thoroughly washed with water to remove these salts before further purification.[6]
Recrystallization Recrystallization is an effective method for purifying solid products. For Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate, consider solvent systems like ethanol/water or ethyl acetate/hexanes.
Column Chromatography If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is recommended to separate the product from less polar impurities and baseline materials.

Experimental Protocols

Protocol: Synthesis of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

This protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis.

Materials:

  • Ethyl thiooxamate

  • 3-Chloro-2-butanone

  • Ethanol

  • Triethylamine

  • 5% Sodium bicarbonate solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl thiooxamate (1.0 equivalent) in ethanol.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add 3-chloro-2-butanone (1.0 equivalent) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add ethyl acetate and 5% aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Visualization of the Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve Ethyl Thiooxamate in Ethanol add_base Add Triethylamine dissolve->add_base add_ketone Add 3-Chloro-2-butanone add_base->add_ketone reflux Heat to Reflux add_ketone->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool concentrate Remove Ethanol cool->concentrate extract Liquid-Liquid Extraction concentrate->extract dry Dry Organic Layer extract->dry concentrate_final Concentrate dry->concentrate_final purify Recrystallization or Chromatography concentrate_final->purify end end purify->end Final Product

Caption: Experimental workflow for the synthesis of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate.

Hantzsch Thiazole Synthesis Mechanism

G cluster_steps Reaction Steps thioamide Ethyl Thiooxamate step1 Nucleophilic Attack thioamide->step1 haloketone 3-Chloro-2-butanone haloketone->step1 step2 Cyclization step1->step2 Intermediate Formation step3 Dehydration step2->step3 Thiazoline Intermediate product Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate step3->product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Substituted Thiazoles. BenchChem.
  • Chemical Synthesis Database. (2025).
  • ChemicalBook. (n.d.).
  • MDPI. (2016). 3-Ethyl-2-(ethylimino)
  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)
  • Taylor & Francis Online. (2014).
  • Google Patents. (n.d.). CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)
  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Journal of Chemical and Pharmaceutical Research. (2015). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • National Center for Biotechnology Information. (2021).
  • PubMed. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases.
  • ResearchGate. (n.d.).
  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
  • Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • National Center for Biotechnology Information. (2015).

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Amino-4-methylthiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate—a highly privileged scaffold in drug discovery and agrochemical development—is traditionally achieved via the Hantzsch thiazole synthesis[1]. While the condensation of an α -haloacetoacetate with thiourea is generally robust, the reaction is highly sensitive to thermodynamic and environmental factors, frequently leading to yield-limiting side reactions[2][3].

This guide is designed to help researchers diagnose, understand, and resolve specific mechanistic failures during this synthesis.

Mechanistic Causality: Understanding the Reaction Ecosystem

To troubleshoot side reactions, one must first understand the kinetic and thermodynamic driving forces of the Hantzsch synthesis. The reaction proceeds through three critical phases:

  • Nucleophilic Attack: The highly nucleophilic sulfur atom of thiourea attacks the α -carbon of the ethyl 2-chloroacetoacetate (or bromo-derivative), displacing the halide[2].

  • Cyclization: The nitrogen atom of the resulting thioiminium intermediate attacks the ester's ketone carbonyl, forming a 5-membered hydroxythiazoline ring[4].

  • Dehydration: The elimination of a water molecule yields the thermodynamically stable, aromatic thiazole ring[2][3].

Deviations in temperature, solvent polarity, or pH disrupt this sequence, forcing the intermediates down competing parasitic pathways such as decarboxylation, dehalogenation, or Eschenmoser coupling[5][6].

G SM Ethyl Acetoacetate + NBS Halo α-Bromoacetoacetate SM->Halo Halogenation Thio Thioiminium Intermediate (S-Attack) Halo->Thio + Thiourea Side1 Dehalogenation (Starting Material Recovery) Halo->Side1 Competing Reduction Inter Hydroxythiazoline Thio->Inter N-Cyclization Prod Ethyl 2-amino-4-methylthiazole -5-carboxylate Inter->Prod Dehydration (-H2O) Side2 Decarboxylation (2-amino-4-methylthiazole) Inter->Side2 Basic Conditions Prod->Side2 Hydrolysis / Excess Heat

Mechanistic pathway and competing side reactions in Hantzsch thiazole synthesis.

Troubleshooting FAQs

Q1: My LC-MS shows a major impurity with a mass of +18 Da relative to the target product. What is this, and how do I eliminate it? A: A +18 Da mass indicates the presence of the hydroxythiazoline intermediate [3]. This occurs when the final dehydration step fails to reach completion. The dehydration of the thiazoline ring requires sufficient thermal energy to overcome the activation barrier to aromatization.

  • Resolution: If you are running the reaction at room temperature, increase the temperature to 60–80 °C for the final 2 hours of the reaction[1]. Alternatively, ensure the reaction is slightly acidic, as protons catalyze the elimination of the hydroxyl group as water.

Q2: I am observing significant amounts of 2-amino-4-methylthiazole (lacking the ester group). Why is the ester cleaving? A: You are observing a classic hydrolysis-decarboxylation cascade. The ethyl ester at the C5 position is highly activated. Under prolonged heating in protic solvents (like pure ethanol or water) or in the presence of basic impurities, the ester hydrolyzes to a carboxylic acid[6]. Because this acid is beta to the thiazole ring system, it readily undergoes thermal decarboxylation.

  • Resolution: Avoid strong bases during the cyclization step. Switch from pure ethanol to a mixed solvent system like H2​O /THF (2:1 to 3:1 v/v), which stabilizes the intermediate through hydrogen bonding and reduces the rate of decarboxylation[1][6][7]. Keep the reaction temperature strictly below 85 °C.

Q3: When using N-substituted thioureas (e.g., N-methylthiourea), I get a mixture of two isomeric products. How can I improve regioselectivity? A: N-substituted thioureas present two different nitrogen atoms capable of attacking the carbonyl carbon during the cyclization phase (Step 2), leading to regioisomers[2].

  • Resolution: Regioselectivity in this step is kinetically controlled. Lowering the reaction temperature slows down the undesired, sterically hindered attack more than the favored attack, thereby improving the selectivity for the desired regioisomer[2].

Q4: I am attempting a one-pot synthesis starting from ethyl acetoacetate and NBS, but I am recovering unreacted starting material. Why? A: This is likely due to dehalogenation of the intermediate α -bromoacetoacetate. If thiourea is added before the bromination is entirely complete, or if there is excess thiourea acting as a reducing agent, the bromine atom can be abstracted, reverting the intermediate back to ethyl acetoacetate[1].

  • Resolution: The bromination step must be strictly sequential. Stir the ethyl acetoacetate and NBS for a full 2 hours at room temperature and verify the disappearance of the starting material via TLC (petroleum ether–ethyl acetate 2:1) before adding the thiourea[1].

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how different solvent and temperature parameters dictate the equilibrium between the desired product and parasitic side reactions.

Solvent SystemTemperatureTimeDesired Product YieldMajor Side Reaction ObservedReference
Pure EthanolReflux (78 °C)12 h62%High Decarboxylation[8]
DMF100 °C4 h< 30%Eschenmoser coupling / Nitriles[5]
H2​O / THF (2.5:1)80 °C2 h72%Minimal (Trace Hydroxythiazoline)[1][7]
GlycerinRoom Temp8 h85–92%None (Green chemistry approach)[6]
Validated Experimental Protocol: One-Pot Synthesis

To ensure a self-validating system that minimizes the side reactions discussed above, we recommend the following optimized one-pot protocol utilizing H2​O /THF to suppress decarboxylation and ensure complete dehydration[1][7].

Materials Required:

  • Ethyl acetoacetate (1.0 equiv, 0.05 mol)

  • N-Bromosuccinimide (NBS) (1.2 equiv, 0.06 mol)

  • Thiourea (1.0 equiv, 0.05 mol)

  • Solvent: Deionized Water (50.0 mL) and Tetrahydrofuran (THF) (20.0 mL)

Step-by-Step Methodology:

  • Halogenation: Charge a round-bottom flask with ethyl acetoacetate (6.50 g) dissolved in the H2​O (50.0 mL) and THF (20.0 mL) mixture. Cool the mixture to slightly below 0 °C using an ice-salt bath.

  • Electrophilic Addition: Slowly add NBS (10.5 g) to the chilled mixture.

  • Intermediate Maturation: Remove the ice bath and allow the reaction to stir at room temperature for exactly 2 hours. Self-Validation Check: Perform a TLC (Petroleum Ether:Ethyl Acetate 2:1, UV 254 nm). The starting material ( Rf​≈0.71 ) must be completely consumed before proceeding to prevent dehalogenation side reactions[1].

  • Cyclization: Add thiourea (3.80 g) in a single portion.

  • Dehydration & Aromatization: Heat the reaction mixture to 80 °C for 2 hours. This specific temperature provides the thermodynamic energy required to dehydrate the hydroxythiazoline intermediate without triggering ester hydrolysis[1][3].

  • Workup (Acid-Base Extraction): Cool the mixture to room temperature. Basify the solution using dilute ammonia water or 5% Na2​CO3​ to deprotonate the thiazole hydrobromide salt, causing the neutral ethyl 2-amino-4-methylthiazole-5-carboxylate to precipitate[4][7].

  • Isolation: Filter the solid through a Büchner funnel, wash with cold water, and recrystallize from ethanol to yield the pure product.

References
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved March 31, 2026, from [Link]

  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Synthetic Communications. Retrieved March 31, 2026, from [Link]

  • Petho, B., et al. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journal of Organic Chemistry. Retrieved March 31, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 2-amino-4-methyithiazoie-5-carboxylate. Retrieved March 31, 2026, from [Link]

  • Sweis, R. F., et al. (2001). Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Organic Letters. Retrieved March 31, 2026, from [Link]

Sources

Technical Support Center: Overcoming Low Yields in Traditional Two-Step Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center for thiazole synthesis. The traditional Hantzsch synthesis remains a cornerstone of medicinal chemistry for constructing substituted thiazoles[1]. However, the "two-step" mechanistic pathway—comprising the initial cyclocondensation of an α-haloketone with a thioamide to form a hydroxythiazoline intermediate, followed by dehydration to yield the aromatic heterocycle—is fraught with potential failure points[2]. For complex, sterically hindered, or chiral substrates, researchers frequently encounter stalled intermediates, epimerization, or intractable polymeric mixtures[3].

This guide provides mechanistic root-cause analyses, quantitative troubleshooting matrices, and field-proven protocols to rescue low-yielding syntheses.

Reaction Pathway & Bottleneck Analysis

To effectively troubleshoot, we must first isolate where the reaction is failing. The diagram below illustrates the standard two-step mechanism and the most common points of failure.

G R Thioamide + α-Haloketone S S-Alkylation (SN2 Attack) R->S Base/Solvent E1 Side Reaction: Polymerization R->E1 Excess Acid/Heat I Hydroxythiazoline Intermediate S->I Cyclization D Dehydration (-H2O) I->D Heat or Reagents E2 Bottleneck: Stable Intermediate I->E2 Insufficient Dehydration P Thiazole Product D->P Aromatization

Caption: Hantzsch Thiazole Synthesis Pathway and Common Bottlenecks

Section 1: Mechanistic Root Cause Analysis (FAQs)

Q1: My reaction stalls at the intermediate stage, and forcing conditions (high heat) cause degradation or racemization. Why does this happen and how do I fix it? A1: The causality lies in the thermodynamic stability of the 5-membered hydroxythiazoline intermediate[4]. The hydroxyl moiety is a poor leaving group. In sterically hindered or electron-deficient systems (such as amino acid-derived thioamides), the activation energy required for thermal dehydration exceeds the threshold for substrate decomposition or α-center epimerization[3]. Solution: Abandon thermal dehydration. Instead, employ the Holzapfel-Meyers-Nicolaou modification. By treating the stalled intermediate with trifluoroacetic anhydride (TFAA) and pyridine, you convert the hydroxyl into a highly labile trifluoroacetate leaving group. Subsequent addition of triethylamine (TEA) promotes a rapid, low-temperature E2 elimination, preserving stereocenters and driving the yield to completion[5],[3].

Q2: I'm observing a mixture of isomers and unidentifiable polymeric byproducts instead of clean cyclization. What is the root cause? A2: This is a classic symptom of uncontrolled acidity. The initial S-alkylation step releases one equivalent of hydrobromic acid (HBr) when using α-bromoketones[3]. Un-scavenged HBr catalyzes the formation of undesired 2-imino-2,3-dihydrothiazole isomers and can trigger the polymerization of sensitive α-haloketones before they can react with the thioamide[6]. Solution: Implement a mild acid scavenger during the initial condensation phase. Using NaHCO₃ in dimethoxyethane (DME) or conducting the reaction with solid-phase Na₂CO₃ buffers the system, suppressing side reactions without inhibiting the nucleophilic attack[7].

Q3: My isolated product yield is abysmally low, yet LC-MS/TLC indicates complete consumption of starting materials. Where is my product? A3: Thiazoles, particularly those bearing basic amine or pyridine substituents, readily form highly soluble hydrobromide salts in the acidic reaction milieu. Standard aqueous workups without rigorous pH adjustment will leave the protonated product trapped in the aqueous phase[1],[8]. Solution: Prior to extraction or filtration, the reaction mixture must be aggressively basified. Pour the crude mixture into a 5% aqueous Na₂CO₃ solution and verify that the pH is >9. This neutralizes the hydrobromide salt, forcing the lipophilic free-base thiazole to precipitate or partition into the organic extraction solvent[8].

Section 2: Quantitative Troubleshooting Matrix

Use the following data-driven matrix to match your analytical symptoms with precise, quantitative adjustments.

SymptomAnalytical IndicatorMechanistic Root CauseQuantitative Adjustment
Stalled Intermediate LC-MS shows major peak at [M+18]⁺ (hydrated mass).High activation energy for -OH elimination.Cool to -18°C; Add 1.5 eq TFAA, 3.0 eq Pyridine, then 3.0 eq TEA.
Product Loss in Workup TLC of organic layer shows no product; aqueous layer UV active.Product trapped as soluble hydrobromide salt.Add 5% Na₂CO₃ (aq) until pH > 9; extract with EtOAc (3x).
Polymerization / Isomers Complex NMR baseline; multiple spots on TLC.Acid-catalyzed degradation from released HBr.Add 2.0 eq solid NaHCO₃ or Na₂CO₃ to the initial reaction mixture.
N-Trifluoroacetylation LC-MS shows [M+96]⁺ (mass of thiazole + CF₃CO).Excess TFAA reacts with primary/secondary amines.Post-reaction solvolysis: Stir in 0.1 M NaOEt in Ethanol for 2 hours.
Section 3: Troubleshooting Decision Tree

G Start Low Yield Detected Check Perform LC-MS / TLC Start->Check Cond1 Unreacted Starting Materials + Polymers? Check->Cond1 Cond2 Intermediate Stalled at [M+18]+? Check->Cond2 Cond3 Product Missing Post-Workup? Check->Cond3 Act1 Add Base Scavenger (2.0 eq NaHCO3) Cond1->Act1 Yes Act2 Apply TFAA/Pyridine Dehydration Protocol Cond2->Act2 Yes Act3 Basify Aqueous Layer to pH > 9 with Na2CO3 Cond3->Act3 Yes

Caption: Decision Tree for Diagnosing and Resolving Low Thiazole Yields

Section 4: Optimized Step-by-Step Methodology

Protocol: Self-Validating Holzapfel-Meyers-Nicolaou Modified Thiazole Synthesis This protocol is specifically designed for sensitive or chiral substrates where traditional thermal dehydration fails or causes epimerization[3].

Phase 1: Buffered Cyclocondensation

  • Preparation: Dissolve the thioamide (1.0 eq) and α-haloketone (1.1 eq) in anhydrous dimethoxyethane (DME) to achieve a 0.2 M concentration.

  • Buffering: Add solid NaHCO₃ (2.0 eq) to the mixture.

    • Causality: NaHCO₃ scavenges the HBr byproduct, preventing acid-catalyzed degradation of the haloketone and suppressing isomer formation[6].

  • Reaction: Stir the suspension at room temperature for 4-12 hours.

  • Validation Check: Analyze via LC-MS. Do not proceed until the thioamide is fully consumed and the mass corresponding to the hydroxythiazoline intermediate ([M+H]⁺ of product + 18 Da) is the dominant peak.

Phase 2: Controlled Dehydration 5. Activation: Cool the reaction mixture to -18°C. Dropwise, add anhydrous pyridine (3.0 eq) followed by trifluoroacetic anhydride (TFAA, 1.5 eq).

  • Causality: TFAA converts the recalcitrant hydroxyl group into a highly labile trifluoroacetate leaving group[5].

  • Elimination: After 30 minutes at -18°C, add triethylamine (TEA, 3.0 eq) dropwise. Allow the reaction to warm to room temperature over 2 hours.

    • Causality: TEA acts as the base for the E2 elimination, driving the aromatization of the thiazole ring without requiring destructive heat[3].

  • Validation Check: Perform TLC. The intermediate spot should completely disappear, replaced by the less polar, UV-active thiazole product.

Phase 3: Isolation and Solvolysis 8. Neutralization: Quench the reaction by pouring it into a 5% aqueous Na₂CO₃ solution (equal volume to DME). Verify pH > 9 using indicator paper to ensure the thiazole is fully deprotonated[8]. 9. Extraction: Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 10. Solvolysis (Conditional): If LC-MS indicates N-trifluoroacetylation of auxiliary amines (a common side reaction with excess TFAA), dissolve the crude product in ethanol and treat with sodium ethoxide (NaOEt) for 2 hours at room temperature to cleave the trifluoroacetamide before final purification[3].

Sources

Troubleshooting insolubility issues with thiazole derivatives during experiments

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thiazole Derivative Formulation and Solubility. Thiazole rings are ubiquitous in drug discovery—found in blockbuster kinase inhibitors, NSAIDs, and antimicrobials—due to their excellent pharmacophore capacity. However, their planar, rigid, and highly lipophilic nature often results in robust crystal lattice energies and poor aqueous solubility.

This guide provides authoritative, causality-driven troubleshooting strategies to resolve insolubility issues at both the in vitro assay and in vivo formulation stages.

Diagnostic Workflow

G A Thiazole Insolubility Detected B Identify Precipitation Stage A->B C DMSO Stock Crash B->C D Aqueous Assay Crash B->D E Check Water Content & Freeze-Thaw Cycles C->E F Assess Kinetic vs. Thermodynamic Limits D->F G Implement Co-solvents or Cyclodextrins F->G

Diagnostic workflow for identifying and resolving thiazole solubility issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my thiazole compound precipitate when diluting from a 100% DMSO stock into an aqueous assay buffer? A1: This phenomenon is known as "solvent shock." While your hydrophobic thiazole dissolves readily in the polar aprotic solvent DMSO, the rapid introduction of an aqueous buffer drastically increases the polarity of the solution[1]. The water molecules cannot maintain the compound's solvation shell, causing the compound to nucleate and "crash out"[1]. This often forms nanometer-sized particulates that scatter light, interfering with bioassays and causing false positives[2]. To prevent this, utilize a "reverse dilution" method: add the DMSO stock dropwise into a larger volume of vortexing aqueous buffer to ensure rapid dispersion[1].

Q2: My compounds are precipitating directly inside the 100% DMSO stock tubes during storage. How is this possible? A2: DMSO is highly hygroscopic. Over time, or during repeated freeze-thaw cycles, DMSO absorbs atmospheric water, which lowers the solubilizing capacity of the solvent[3]. Furthermore, research indicates that initial concentration is a primary driver of DMSO precipitation; up to 86% of precipitating compounds fail to maintain solubility at 100 mM concentrations[4]. Troubleshooting: Store stocks in anhydrous conditions with argon overlay. Prepare lower concentration master stocks (e.g., 10 mM or 20 mM) and aliquot them into single-use tubes to eliminate freeze-thaw cycles[4],[5].

Q3: How do I know if my compound is failing due to kinetic or thermodynamic solubility limits? A3: It depends on the state of the compound when introduced to the system.

  • Kinetic Solubility is measured when a compound pre-dissolved in an organic solvent (like DMSO) is diluted into an aqueous medium[5]. It measures the time it takes for the compound to precipitate. This is highly relevant for in vitro bioassays[6].

  • Thermodynamic Solubility is the absolute equilibrium solubility of the solid, crystalline drug in an aqueous medium without organic solvents[5]. If your compound fails in vivo, it is likely a thermodynamic issue.

Q4: My thiazole derivative is a weak base. Can I leverage pH to improve thermodynamic solubility? A4: Yes. The solubility of thiazole derivatives is highly pH-dependent[7]. Because the thiazole nitrogen can be protonated, weakly basic thiazoles become significantly more soluble in acidic conditions[7]. Adjusting the formulation buffer to a pH slightly below the compound's pKa will ionize the molecule, drastically improving its solvation in water.

Q5: If pH adjustment is not physiologically viable for my animal models, what formulation strategies can I use? A5: Cyclodextrins are the premier choice for thiazole derivatives. Cyclodextrins are cyclic oligosaccharides that feature a hydrophobic internal cavity and a hydrophilic exterior[]. They sequester the lipophilic thiazole moiety inside their cavity, forming an "inclusion complex"[]. This molecularly disperses the drug, solubilizing it without altering its covalent structure, ionization state, or causing the osmotic stress associated with heavy co-solvents[].

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometric)

Purpose: To rapidly assess the kinetic solubility limit of thiazole derivatives in aqueous buffers to prevent bioassay interference,[6]. Self-Validating System: This protocol requires the simultaneous testing of a highly soluble reference compound (e.g., caffeine) and a known insoluble compound to validate the nephelometer's dynamic range[9].

  • Stock Preparation: Dissolve the solid thiazole compound in anhydrous DMSO to create a 10 mM stock solution[5].

  • Plate Setup: Dispense serial dilutions of the DMSO stock into a 96-well microtiter plate.

  • Buffer Addition: Rapidly dispense the target aqueous buffer (e.g., PBS, pH 7.4) into each well to achieve the desired final concentration. Ensure the final DMSO concentration remains ≤2% to prevent solvent-induced toxicity[5].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking,[9].

  • Measurement: Use a nephelometer to measure light scattering. An inflection point in the scattering data indicates the concentration at which undissolved particles (precipitate) begin to form,[6].

Protocol 2: Preparation of Thiazole-Cyclodextrin Inclusion Complexes

Purpose: To thermodynamically solubilize highly lipophilic thiazoles for in vivo dosing without using toxic co-solvents[7],[10].

  • Host Solution: Prepare an aqueous solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) at a concentration of 10% to 20% (w/v)[].

  • Complexation: Slowly add the solid thiazole compound to the stirring cyclodextrin solution. Maintain a molar ratio of drug to cyclodextrin between 1:1 and 1:3[7].

  • Equilibration: Stir the mixture continuously at 25°C for 24 to 72 hours to allow the inclusion complex to reach thermodynamic equilibrium[7].

  • Purification: Centrifuge the suspension at 10,000 x g for 15 minutes, or filter through a 0.45 µm membrane, to remove any uncomplexed, precipitated drug[7].

  • Isolation: Lyophilize (freeze-dry) the resulting filtrate to obtain a fine, easily dissolvable powder of the pure inclusion complex[7].

Quantitative Data: Solubilizing Agents in Drug Discovery

The following table summarizes common excipients used to rescue insoluble thiazole derivatives, allowing researchers to compare mechanisms and physiological limits.

Solubilizing AgentMechanism of ActionTypical in vitro limitTypical in vivo limitPrimary Use Case
DMSO Polar aprotic solvent; disrupts crystal lattice≤ 0.5% - 1.0%≤ 10% (Toxicity risk)Stock solutions, initial screening
HP-β-Cyclodextrin Forms hydrophobic inclusion complexesN/AUp to 20% (w/v)Oral/IV formulation of lipophilic drugs
PEG 400 Co-solvent; lowers dielectric constant of water≤ 1.0%Up to 40% (v/v)IV formulations, topical delivery
Tween 80 Non-ionic surfactant; forms micelles≤ 0.1%1% - 5% (v/v)Preventing aggregation in suspension

References

  • Kinetic Solubility Assays Protocol - AxisPharm.
  • In vitro solubility assays in drug discovery - PubMed.
  • Shake-Flask Aqueous Solubility Assay - Enamine.
  • Addressing issues with DMSO precipit
  • Overcoming problems of compound storage in DMSO - PubMed.
  • Can we predict compound precipitation in DMSO stocks? - Sussex Drug Discovery Centre.
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.
  • Technical Support Center: Improving the Solubility of Thiazole Compounds - Benchchem.
  • The precipitation of candidate drugs on mixing DMSO stock solutions - STAX.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.

Sources

Technical Support Center: Green Synthesis of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals transitioning from traditional, toxic volatile organic solvents (like DMF or toluene) to sustainable alternative solvents for the synthesis of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (CAS: 133833-93-9)[1].

The synthesis relies on a modified Hantzsch cyclocondensation between ethyl thiooxamate and 2-bromopropanoic acid. Below, you will find mechanistic troubleshooting, validated protocols, and comparative data to optimize your green chemistry workflows.

Workflow: Solvent Selection & Experimental Pathway

SolventWorkflow Start Start: Ethyl Thiooxamate + 2-Bromopropanoic Acid Decision Select Alternative Solvent Start->Decision Gly Glycerol (Glycerin) Catalyst-Free Decision->Gly High availability DES ChCl/Gly (1:2) DES Deep Eutectic Solvent Decision->DES High recyclability PEG Water / PEG Microwave Assisted Decision->PEG Fast kinetics HeatGly Stir at 60-80°C (Lowers Viscosity) Gly->HeatGly HeatDES Stir at 80°C (H-Bond Activation) DES->HeatDES HeatPEG MW Irradiation (Rapid Heating) PEG->HeatPEG Iso1 Liquid-Liquid Extraction (Ethyl Acetate) HeatGly->Iso1 Iso2 Anti-Solvent Precipitation (Add Cold Water) HeatDES->Iso2 HeatPEG->Iso1 Product Ethyl 4-hydroxy-5-methyl- 1,3-thiazole-2-carboxylate Iso1->Product Iso2->Product

Decision matrix and experimental workflow for the green synthesis of the target thiazole.

Troubleshooting Guide: Solvent Optimization

Q: Why is my conversion rate low when using glycerol at room temperature? A: Causality: While glycerol is an excellent recyclable medium for catalyst-free thiazole synthesis[2], its high viscosity at 25 °C (approx. 1.2 Pa·s) severely limits mass transfer for the bimolecular condensation between ethyl thiooxamate and 2-bromopropanoic acid. Solution: Elevate the reaction temperature to 60–80 °C to drastically reduce viscosity and improve diffusion. Alternatively, apply ultrasonic irradiation to induce cavitation, a technique proven to overcome mass transfer limitations in Hantzsch thiazole derivatives[3].

Q: How does a Deep Eutectic Solvent (DES) drive the reaction without an added catalyst? A: Causality: A DES like Choline Chloride/Glycerol (ChCl/Gly) acts as both a solvent and a hydrogen-bond donor catalyst[4]. The dense hydrogen-bonding network coordinates with the carbonyl oxygen of the 2-bromopropanoic acid. This polarization increases the electrophilicity of the α -carbon, accelerating the initial nucleophilic attack by the thiono sulfur of ethyl thiooxamate, followed by rapid cyclodehydration.

Q: I am observing ester hydrolysis during microwave-assisted synthesis in PEG or water. How can I prevent this? A: Causality: Microwave irradiation accelerates green solvent-based reactions by rapid localized heating[5]. However, the target molecule contains an ethyl ester at the C2 position. If the localized thermal energy exceeds the boiling point of the solvent in the presence of trace water, it drives the nucleophilic attack of water on the ester carbonyl, yielding 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid as an impurity. Solution: Ensure your PEG is strictly anhydrous (store over 4Å molecular sieves). Limit microwave power (e.g., to 200 W) and utilize a simultaneous cooling jet to maintain the bulk temperature below 100 °C[5].

Q: What is the most efficient way to isolate the product from a ChCl/Gly DES mixture? A: Causality: DES systems are highly polar and form strong hydrogen bonds with the 4-hydroxy group of the newly synthesized thiazole, making standard liquid-liquid extraction with non-polar solvents inefficient. Solution: Utilize anti-solvent precipitation . Adding ice-cold water disrupts the DES hydrogen-bonding network. Because the target thiazole is relatively hydrophobic (due to the ethyl ester and methyl group), it will precipitate out, leaving the DES components in the aqueous phase[4].

Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Catalyst-Free Synthesis in Glycerol
  • Preparation: Charge a 50 mL round-bottom flask with 10 mL of anhydrous glycerol. Heat to 80 °C under magnetic stirring to reduce viscosity.

  • Reagent Addition: Add 10 mmol of ethyl thiooxamate and 10 mmol of 2-bromopropanoic acid to the warm glycerol.

  • Reaction: Stir the mixture at 80 °C for 90 minutes.

  • Validation (Self-Validating Step): Watch for phase changes. The reaction will initially be a heterogeneous suspension, transition to a clear, homogenous solution as the polar acyclic intermediate forms, and finally develop slight turbidity as the more hydrophobic thiazole product is generated.

  • Workup: Cool to room temperature. Add 20 mL of ethyl acetate and 10 mL of saturated aqueous NaCl. Extract the organic layer.

  • Recovery: The lower glycerol layer can be dried under vacuum at 80 °C and reused for up to 3 cycles without significant loss in yield[2].

Protocol B: Synthesis in ChCl/Gly (1:2) Deep Eutectic Solvent
  • DES Preparation: Mix choline chloride and glycerol in a 1:2 molar ratio. Stir at 80 °C until a clear, homogeneous liquid forms[4].

  • Reaction: Add equimolar amounts (5 mmol) of ethyl thiooxamate and 2-bromopropanoic acid to 5 mL of the prepared DES.

  • Heating: Stir the mixture at 80 °C for 60 minutes.

  • Isolation: Slowly add 15 mL of ice-cold distilled water to the flask while stirring vigorously. The product will crash out of solution.

  • Filtration: Collect the precipitated ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate via vacuum filtration. Wash the filter cake with cold water.

  • Verification: Confirm product identity and purity via melting point analysis (Expected: 163-164 °C)[1].

Quantitative Data: Solvent Comparison

The following table summarizes the performance metrics of traditional versus alternative green solvents for this specific condensation.

Solvent SystemTemp (°C)Time (min)Yield (%)E-factor (approx.)Product Recovery Method
DMF (Traditional) 12018072>50Aqueous quench, extraction, chromatography
Glycerol 809085<5Liquid-liquid extraction (EtOAc)
ChCl/Gly (1:2) DES 806089<2Anti-solvent precipitation (Cold Water)
Water (Microwave) 1301589<5Filtration / Extraction
FAQs on Alternative Solvents

Can I use L-proline-based deep eutectic solvents for this reaction? Yes. L-proline/ethylene glycol mixtures have been successfully used for complex thiazole syntheses[6]. However, for simple Hantzsch condensations, ChCl/Gly is preferred due to the lower cost and easier removal of choline chloride compared to amino acids.

Is the 4-hydroxythiazole product stable in basic green solvents? Exercise caution. The 4-hydroxythiazole core exists in tautomeric equilibrium with its 4-thiazolidinone form. Highly basic ionic liquids (e.g., [bmim]OH) can trigger unwanted deprotonation and subsequent degradation or side reactions. Neutral DES or glycerol is highly recommended.

References
  • Narsaiah et al., "Glycerin as alternative solvent for the synthesis of Thiazoles", Organic Communications. URL:[Link]

  • "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis", MDPI. URL:[Link]

  • Karamthulla et al., "Emerging green synthetic routes for thiazole and its derivatives: Current perspectives", Frontiers in Chemistry. URL:[Link]

  • Zhao et al., "A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent", RSC Advances. URL:[Link]

  • "ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate - Chemical Synthesis Database", ChemSynthesis. URL: [Link]

  • "Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture", MDPI. URL:[Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Substituted-4-methylthiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Guide. This resource is designed for researchers, scientists, and drug development professionals seeking to overcome kinetic bottlenecks in the synthesis of thiazole-based pharmaceutical intermediates.

Below, we address the specific challenge of reducing reaction times while maintaining or improving overall yield and purity.

Diagnostic Workflow for Time Reduction

Before altering your protocol, use the decision matrix below to select the optimal kinetic activation method based on your substrate's physical properties.

Workflow Start Goal: Reduce Reaction Time for Thiazole Synthesis IsSensitive Is the substrate thermally sensitive? Start->IsSensitive Ultrasound Ultrasound-Assisted Synthesis Temp: 25-50°C Time: 30-90 mins IsSensitive->Ultrasound Yes Microwave Microwave Irradiation Temp: 90-120°C Time: 10-15 mins IsSensitive->Microwave No OnePot Need to avoid intermediate isolation? (One-Pot) Ultrasound->OnePot Microwave->OnePot Final Optimized Yield: 2-Substituted-4-methylthiazole -5-carboxylate OnePot->Final Use NBS/Thiourea in H2O/THF

Decision matrix for optimizing reaction times in thiazole synthesis workflows.

Troubleshooting & Optimization FAQs

Q1: What is the mechanistic bottleneck in the conventional Hantzsch thiazole synthesis that causes long reaction times? Causality & Mechanism: The classical Hantzsch synthesis of 2-substituted-4-methylthiazole-5-carboxylates from ethyl 2-chloroacetoacetate and a thioamide (e.g., thiourea) involves three key steps: (1) nucleophilic attack of the thioamide sulfur on the α -carbon of the haloketone (S-alkylation), (2) intramolecular cyclization via nitrogen attack on the carbonyl carbon, and (3) dehydration to aromatize the thiazole ring[1]. The cyclization and subsequent dehydration steps carry high activation energy barriers. Under conventional reflux (e.g., in ethanol), overcoming this barrier relies on inefficient conductive heating, resulting in reaction times spanning 4 to 24 hours.

Q2: How can I utilize microwave (MW) irradiation to accelerate the synthesis, and what parameters should be optimized? Optimization Strategy: Microwave synthesis directly couples electromagnetic energy with the polar reactants (ethyl 2-chloroacetoacetate and thioamides) and solvents, causing rapid internal heating and molecular agitation. This localized superheating drastically lowers the reaction time from hours to 10–15 minutes[2]. Pro-Tip: Always monitor the reaction via Thin Layer Chromatography (TLC). If starting materials persist after 15 minutes at 90°C, increase the hold time in 5-minute increments rather than increasing the temperature, which may degrade the ester group.

Q3: My thioamide substrate is thermally sensitive and degrades under microwave conditions. How can I reduce the reaction time without high heat? Alternative Activation: For thermally labile substrates, Ultrasound-Assisted Organic Synthesis (UAOS) is the optimal alternative. Ultrasonic irradiation generates acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in the solvent. This creates localized microscopic "hot spots" of extreme temperature and pressure, which accelerate the C-S and C-N bond formation without raising the bulk temperature of the reaction mixture above 50–60 °C[3]. This method typically completes the reaction in 30 to 90 minutes.

Q4: Can we bypass the synthesis and isolation of ethyl 2-chloroacetoacetate entirely to save overall processing time? Workflow Consolidation: Yes. The conventional two-step synthesis requires synthesizing or sourcing the highly reactive α -haloketone. A highly efficient one-pot method utilizes commercially available ethyl acetoacetate, N-bromosuccinimide (NBS), and a thioamide in a Water/THF mixture[4]. NBS brominates the ethyl acetoacetate in situ, and the subsequent addition of thiourea directly yields the ethyl 2-amino-4-methylthiazole-5-carboxylate. This eliminates tedious work-ups and intermediate purification, cutting the total multi-day workflow down to approximately 4 hours with overall yields exceeding 70%[4].

Quantitative Method Comparison

The following table summarizes the kinetic and yield differences across various synthetic methodologies.

MethodologyReagentsActivation TypeTemp (°C)Avg. TimeAvg. YieldKey Advantage
Conventional Haloketone + ThioamideConductive Heating80 (Reflux)4–24 hours50–70%Standard baseline
Microwave Haloketone + ThioamideElectromagnetic90–12010–15 mins85–95%Fastest reaction time
Ultrasound Haloketone + ThioamideAcoustic Cavitation25–6030–90 mins80–90%Protects thermal-sensitive substrates
One-Pot Ethyl Acetoacetate + NBS + ThioamideConductive Heating0 to 804 hours72–98%Avoids toxic intermediate isolation

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. Do not proceed to the next step until the validation check is confirmed.

Protocol A: Microwave-Assisted Hantzsch Synthesis
  • Combine Reactants: In a microwave-safe vial, suspend the α -haloketone (e.g., ethyl 2-chloroacetoacetate, 1.0 eq) and the thioamide (1.1 eq) in a 1:1 mixture of ethanol and water[2].

  • Irradiate: Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature of 60–90°C for 10–15 minutes[1].

  • Validate Conversion: Spot the mixture on a TLC plate against the starting materials. Validation Check: The reaction is complete when the thioamide spot completely disappears.

  • Work-up: Cool to room temperature. Neutralize with 5% ammonium hydroxide to precipitate the product[1]. Filter, wash with water, and recrystallize from ethanol.

Protocol B: Ultrasound-Promoted Synthesis
  • Preparation: Dissolve the thioamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.0 eq) in dioxane or a 1:1 ethanol/water mixture[3].

  • Sonication: Place the flask in an ultrasonic bath. Irradiate at 50–60 °C for 30–90 minutes[3].

  • Validate Conversion: Check TLC every 15 minutes. Validation Check: A new distinct product spot should appear with the concurrent fading of starting material spots.

  • Isolation: Pour the mixture into ice-cold water. Collect the resulting precipitate via vacuum filtration and dry under a vacuum.

Protocol C: One-Pot Synthesis (Avoiding Haloketone Isolation)
  • In Situ Halogenation: To a mixture of ethyl acetoacetate (1.0 eq) in water and THF (5:2 ratio) below 0°C, slowly add NBS (1.2 eq)[4].

  • First Validation: Stir at room temperature for 2 hours. Validation Check: Perform TLC (petroleum ether–ethyl acetate 2:1). Disappearance of the ethyl acetoacetate spot (Rf ≈ 0.71) confirms complete bromination[4].

  • Cyclization: Add thiourea (1.0 eq) directly to the flask. Heat the mixture to 80°C for 2 hours[4].

  • Final Validation & Isolation: Cool to room temperature and filter out insolubles. Add NH3·H2O to the filtrate until yellow floccules form (pH ~9-10)[5]. Stir for 10 min, filter, and recrystallize the filter cake with ethyl acetate to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate[4].

References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Journal of Chemical Research (Tandfonline)[Link]

  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate Google P
  • A Convenient Ultrasound-Promoted Synthesis of Some New Thiazole Derivatives Bearing a Coumarin Nucleus and Their Cytotoxic Activity Molecules (NIH/PMC)[Link]

Sources

Technical Support Center: Minimizing By-product Formation in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common by-products, thereby enhancing yield, purity, and overall success of this cornerstone reaction in heterocyclic chemistry.

Introduction: The Challenge of Purity in Hantzsch Synthesis

The Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring, is renowned for its efficiency and broad applicability.[1] It typically involves the condensation of an α-haloketone with a thioamide.[1][2] While often high-yielding, the reaction is not without its pitfalls. The formation of various by-products can complicate purification, reduce yields, and in the context of drug development, introduce impurities that are difficult to remove.

This guide provides a structured, question-and-answer approach to address the most common challenges encountered during the Hantzsch synthesis, with a focus on understanding the mechanistic origins of by-products and implementing practical, field-proven solutions to mitigate their formation.

Part 1: Troubleshooting Guides & FAQs

This section is organized by common experimental observations and provides direct answers and actionable protocols to resolve specific issues.

Issue 1: Multiple Spots on TLC - Identifying and Eliminating Common By-products

Q1: My TLC plate shows multiple spots in addition to my desired thiazole product. What are the likely by-products and how can I prevent their formation?

A: The presence of multiple spots on your TLC plate is a common issue and can be attributed to several side reactions. The most prevalent by-products are:

  • Unreacted Starting Materials: The most straightforward explanation for extra spots.

  • Oxazole By-products: Arise from amide impurities in your thioamide starting material.

  • Isomeric Thiazole By-products: A significant issue when using N-substituted thioureas, particularly under acidic conditions.

  • Products of α-Haloketone Self-Condensation: Can occur under certain, typically basic, conditions.

Let's break down each of these and discuss mitigation strategies.

Q2: I suspect my thioamide is contaminated with its corresponding amide. How does this lead to an oxazole by-product and how can I avoid it?

A: This is a classic problem. If your thioamide starting material contains even small amounts of the corresponding amide, a competing oxazole synthesis will occur.

Causality & Mechanism: The reaction mechanism for oxazole formation is analogous to the Hantzsch thiazole synthesis, but with the oxygen of the amide acting as the nucleophile instead of the sulfur of the thioamide.

To address this, rigorous purification of the thioamide is essential.

Workflow for Minimizing Oxazole Formation

cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution & Prevention P Oxazole by-product detected (e.g., by LC-MS or NMR) RCA Amide impurity in thioamide starting material P->RCA Leads to S1 Synthesize fresh thioamide from pure amide using Lawesson's Reagent RCA->S1 Mitigate by S2 Purify existing thioamide (e.g., recrystallization) RCA->S2 Mitigate by S3 Verify purity by melting point and/or spectroscopy before use S1->S3 S2->S3

Caption: Troubleshooting workflow for oxazole by-product formation.

Experimental Protocol: Synthesis of Thioamides from Amides using Lawesson's Reagent

This protocol provides a general method for converting a pure amide into the corresponding thioamide, ensuring a fresh and pure starting material for your Hantzsch synthesis.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting amide (1.0 mmol) and Lawesson's reagent (0.5 - 0.6 mmol).[3]

  • Solvent Addition: Add an anhydrous, high-boiling solvent such as toluene or xylene (4-5 mL).[3]

  • Reaction Conditions: Heat the mixture to reflux (for toluene, this is approximately 110 °C).[3]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.[3]

  • Workup: After cooling the reaction to room temperature, the solvent can be removed under reduced pressure.

  • Purification: The crude thioamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Q3: I'm using an N-substituted thiourea and obtaining a mixture of regioisomers. Why is this happening and how can I control the regioselectivity?

A: This is a well-documented challenge in Hantzsch synthesis. When using N-monosubstituted thioureas, you can form two possible regioisomers: the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The reaction conditions, particularly the pH, play a crucial role in determining the product distribution.

Causality & Mechanism:

  • Under neutral or slightly basic conditions , the reaction proceeds through the initial attack of the sulfur atom on the α-haloketone, followed by cyclization involving the unsubstituted nitrogen, leading exclusively to the 2-(N-substituted amino)thiazole.

  • Under acidic conditions , protonation of the nitrogens can occur, altering their relative nucleophilicity. This can lead to a competing pathway where the substituted nitrogen attacks the carbonyl carbon during cyclization, resulting in the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[4]

Mechanism of Regioisomer Formation

cluster_neutral Neutral/Basic Conditions cluster_acidic Acidic Conditions Reactants α-Haloketone + N-Substituted Thiourea Intermediate S-Alkylated Intermediate Reactants->Intermediate S-Alkylation N_Cyclization Cyclization via Unsubstituted Nitrogen Intermediate->N_Cyclization A_Cyclization Cyclization via Substituted Nitrogen Intermediate->A_Cyclization N_Product 2-(N-substituted amino)thiazole (Desired Product) N_Cyclization->N_Product Dehydration A_Product 3-substituted 2-imino-2,3-dihydrothiazole (Isomeric By-product) A_Cyclization->A_Product Dehydration

Caption: Influence of pH on the regioselectivity of Hantzsch synthesis.

Troubleshooting Table: Controlling Regioselectivity

Observed Issue Probable Cause Recommended Solution
Mixture of regioisomersReaction conditions are too acidic.Run the reaction in a neutral solvent like ethanol or methanol. Consider adding a mild, non-nucleophilic base like sodium bicarbonate to buffer the reaction mixture.
Low yield of desired isomerSub-optimal reaction conditions.Screen different solvents and temperatures. Lowering the temperature may favor the kinetically controlled product.

Q4: My reaction is messy, with what appears to be polymeric material. Could my α-haloketone be the problem?

A: Yes, α-haloketones can be unstable and are prone to self-condensation, especially under basic conditions, leading to a complex mixture of by-products and polymeric material.

Causality & Mechanism: The α-protons of ketones are acidic and can be removed by a base to form an enolate. The α-haloketone enolate can then act as a nucleophile, attacking another molecule of the α-haloketone in an aldol-type condensation.[5][6] This can lead to a cascade of reactions, resulting in oligomers or polymers.

Prevention Strategies:

  • Purity of the α-Haloketone: Use freshly prepared or purified α-haloketone. Older samples can decompose and contain acidic impurities that can catalyze side reactions.

  • Reaction Conditions: Avoid strongly basic conditions if possible. If a base is required, use a mild, non-nucleophilic base and add it slowly at a low temperature.

  • Order of Addition: Consider adding the α-haloketone slowly to the solution of the thioamide to maintain a low concentration of the α-haloketone at any given time, thus minimizing self-condensation.

Experimental Protocol: Recrystallization of 2-Bromoacetophenone

This protocol provides a general method for purifying 2-bromoacetophenone, a common α-haloketone used in Hantzsch synthesis.

  • Dissolution: Dissolve the crude 2-bromoacetophenone in a minimum amount of hot ethanol (95%).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Part 2: Advanced Strategies for By-product Minimization

Beyond optimizing classical reaction conditions, modern synthetic techniques can offer significant advantages in minimizing by-product formation.

Harnessing Alternative Energy Sources

Q5: Can microwave irradiation or ultrasound improve the selectivity of my Hantzsch synthesis and reduce by-products?

A: Yes, both microwave-assisted synthesis and ultrasonication have been shown to be highly effective in improving the outcomes of Hantzsch thiazole synthesis, often leading to higher yields, shorter reaction times, and cleaner reaction profiles with fewer by-products.[4][7][8]

Microwave-Assisted Hantzsch Synthesis:

  • Mechanism of Improvement: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a significant acceleration of the desired reaction pathway over competing side reactions.[7][9] This can minimize the formation of thermally induced degradation products.

  • Benefits:

    • Drastically reduced reaction times (minutes vs. hours).[9]

    • Improved yields and purity.[7][10]

    • Often allows for solvent-free reactions, which is environmentally beneficial.[11]

Ultrasound-Assisted Hantzsch Synthesis:

  • Mechanism of Improvement: Ultrasound promotes the reaction through acoustic cavitation, which generates localized hot spots with high temperature and pressure, enhancing mass transfer and reaction rates.[4][12][13] This can lead to improved selectivity.[8]

  • Benefits:

    • Shorter reaction times and higher yields.[4][8]

    • Can often be performed at lower overall temperatures than conventional heating.

    • Environmentally friendly approach.[8][12]

Comparative Overview of Reaction Conditions

Parameter Conventional Heating Microwave Irradiation Ultrasonication
Reaction Time HoursMinutesMinutes to Hours
Temperature Often requires refluxCan reach high temperatures rapidlyCan be run at room temperature
Yields Variable, often moderate to highGenerally high to excellentGenerally high to excellent
By-products Can be significantOften reducedOften reduced
Energy Efficiency LowHighHigh

Experimental Protocol: Microwave-Assisted Synthesis of a 2-Aminothiazole

  • Reactant Mixture: In a microwave-safe reaction vial, combine the α-haloketone (1.0 mmol) and thiourea (1.1 mmol).

  • Solvent: Add a minimal amount of a suitable solvent like ethanol or conduct the reaction solvent-free if the reactants are liquids at the reaction temperature.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 90-120°C) for a short duration (e.g., 10-30 minutes).

  • Workup: After cooling, the product can often be isolated by simple filtration or after precipitation by adding water or a non-solvent.

Part 3: Summary of Key Recommendations

To minimize by-product formation in the Hantzsch thiazole synthesis, a multi-faceted approach focusing on the purity of starting materials and optimization of reaction conditions is paramount.

Key Takeaways:

  • Purity is Paramount: Ensure the high purity of both the α-haloketone and the thioamide. Recrystallize or freshly prepare these reagents if their purity is in doubt.

  • Control the pH: When using N-substituted thioureas, maintain neutral or slightly basic conditions to favor the formation of the desired 2-amino-substituted thiazole and avoid isomeric by-products.

  • Optimize Reaction Conditions: Systematically screen solvents, temperatures, and reaction times to find the optimal conditions for your specific substrates.

  • Consider Alternative Energy Sources: Microwave irradiation and ultrasound can significantly reduce reaction times and improve product purity by minimizing the formation of side products.

By implementing these strategies, researchers can significantly improve the outcome of their Hantzsch thiazole syntheses, leading to higher yields of purer products and streamlining downstream applications in drug discovery and materials science.

References

  • BenchChem. (2025). Thiourea Purification and Impurity Removal: A Technical Support Guide. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of Crude Thiourea Reaction Products. BenchChem.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). A Convenient Ultrasound-Promoted Synthesis of Some New Thiazole Derivatives Bearing a Coumarin Nucleus and Their Cytotoxic Activity. Molecules, 19(10), 15835–15854.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent. BenchChem.
  • MDPI. (2026).
  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • Ciamala, K. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
  • Al-Zaydi, K. M. (2018).
  • Royal Society of Chemistry. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Publishing.
  • BenchChem. (2025). Application Note: Rapid Synthesis of 1,4-Dihydropyridines via Microwave-Assisted Hantzsch Reaction. BenchChem.
  • BenchChem. (2025). challenges in the scale-up of 2-bromoacetophenone synthesis. BenchChem.
  • Movassaghi, M., & Hill, M. D. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic Letters, 19(12), 3227–3230.
  • Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide.
  • ResearchGate. (2014). How can I purify my bis thiourea compound?.
  • Péret, V. A. C., & de Oliveira, R. B. (2023). Ultrasound-assisted Hantzsch cyclization used for the construction of the 1,3-thiazole nucleus. In Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases.
  • Google Patents. (n.d.). US3723604A - Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides.
  • International Journal of Research in Pharmacy and Allied Science. (2025).
  • Google Patents. (n.d.). CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.
  • YouTube. (2019, June 15). alpha-halogenation of ketone under acidic and basic conditions. Retrieved from [Link]

  • ResearchGate. (2020). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions.
  • American Chemical Society. (2023).
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Pagadala, R., & Shabalala, S. (2017). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 22(10), 1637.
  • International Journal of Research and Analytical Reviews. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • Chemistry Steps. (2020, March 29). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

  • ResearchGate. (2024).
  • LOCKSS. (1993). NEW CHEMISTRY OF OXAZOLES.
  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 2-Bromoacetophenone. BenchChem.
  • Al-Azab, M., El-Tahir, K. E.-H., & Abdel-Aziz, A. A.-M. (2012). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 17(5), 5341–5397.
  • YouTube. (2018, May 5). Alpha Halogenation of Ketones. Retrieved from [Link]

Sources

Validation & Comparative

Mass spectrometry analysis for molecular weight confirmation of thiazole compounds

Author: BenchChem Technical Support Team. Date: April 2026

Thiazole derivatives are foundational to modern medicinal chemistry, serving as the core pharmacophore in numerous antimicrobial, antineoplastic, and anti-inflammatory agents. During the drug development lifecycle, the unambiguous confirmation of a synthesized thiazole’s molecular weight and structural integrity is paramount.

This guide provides an objective comparison of mass spectrometry (MS) platforms—specifically Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QQQ)—for the structural elucidation of thiazole compounds. By synthesizing empirical data with mechanistic insights, this guide equips analytical scientists with the framework needed to select the optimal instrumentation and design self-validating experimental protocols.

The Analytical Challenge of Thiazole Characterization

Thiazoles are five-membered heterocyclic compounds containing both nitrogen and sulfur (C₃H₃NS). This unique atomic composition dictates two critical requirements for mass spectrometric analysis:

  • Chromatographic Retention: As basic, nitrogen-containing heterocycles, thiazoles often exhibit poor retention and severe peak tailing on standard reversed-phase C18 columns due to secondary interactions with residual silanols[1].

  • Isotopic Fidelity for Sulfur Validation: Sulfur possesses a distinct stable isotope, ³⁴S, which has a natural abundance of approximately 4.25%. The accurate measurement of the A+2 isotopic peak relative to the monoisotopic mass (A) is a powerful, self-validating tool to confirm the presence of the thiazole ring. If an instrument suffers from poor isotopic fidelity, this critical structural confirmation is lost.

Technology Comparison: Q-TOF vs. Orbitrap vs. QQQ

When selecting an MS platform for small-molecule characterization, the choice typically narrows down to High-Resolution Mass Spectrometry (HRMS) systems like Q-TOF and Orbitrap, or nominal mass systems like the Triple Quadrupole (QQQ)[2].

  • Orbitrap: Utilizes an electrostatic field to trap ions, measuring their oscillation frequency to determine the mass-to-charge ratio (m/z). It offers ultra-high resolution (up to 240,000 FWHM), making it exceptional for resolving thiazole analytes from complex biological matrices[3].

  • Q-TOF: Accelerates ions through a flight tube, measuring the time it takes to reach the detector. Q-TOFs provide excellent mass accuracy and superior isotopic abundance fidelity at lower ion intensities compared to Orbitraps[4]. They also offer faster scan speeds, which is ideal for narrow UHPLC peaks.

  • Triple Quadrupole (QQQ): Operates at nominal mass resolution. While it is the gold standard for targeted, trace-level quantitation via Multiple Reaction Monitoring (MRM), it lacks the exact mass capabilities required for the initial molecular weight confirmation of novel thiazole derivatives[2].

Table 1: Quantitative Comparison of MS Platforms for Thiazole Analysis
FeatureOrbitrap HRMSQ-TOF HRMSTriple Quadrupole (QQQ)
Mass Accuracy Excellent (< 3 ppm)Excellent (< 5 ppm)Nominal (~0.1 Da)
Max Resolution (FWHM) 140,000 - 240,00040,000 - 80,000Unit Resolution
Isotopic Fidelity (³⁴S) Good (Optimal at >1E7 intensity)Excellent (Maintained at >1E5)N/A
Scan Speed Moderate (10-20 Hz)Very Fast (up to 100 Hz)Extremely Fast
Primary Application Complex matrix elucidationExact mass & isotope confirmationHigh-throughput quantitation

Experimental Workflow & Protocol

To ensure scientific integrity, the following LC-MS protocol is designed as a self-validating system. Every step is engineered to account for the chemical nature of thiazoles.

Workflow S1 1. Sample Prep (Matrix Depletion) S2 2. UHPLC Separation (Mixed-Mode Column) S1->S2 S3 3. ESI(+) Ionization (Protonation) S2->S3 S4 4. HRMS Detection (Orbitrap / Q-TOF) S3->S4 S5 5. Data Analysis (Mass & Isotope Ratio) S4->S5

UHPLC-HRMS workflow for the structural elucidation of thiazole compounds.
Step-by-Step Methodology: UHPLC-HRMS Analysis

Step 1: Sample Preparation

  • Action: Dilute the synthesized thiazole compound to a final concentration of 1 µg/mL in a 50:50 mixture of Water:Acetonitrile.

  • Causality: Matching the injection solvent to the initial mobile phase conditions prevents solvent-induced peak broadening, ensuring sharp chromatographic peaks.

Step 2: Chromatographic Separation

  • Action: Utilize a mixed-mode liquid chromatography (MMLC) column (e.g., Primesep 200) or a heavily end-capped C18 column. Set Mobile Phase A to Water + 0.1% Formic Acid, and Mobile Phase B to Acetonitrile + 0.1% Formic Acid.

  • Causality: Nitrogen-containing heterocycles like thiazoles can be highly polar. Mixed-mode chromatography provides both hydrophobic and ion-exchange interactions, drastically improving retention and peak shape compared to standard reversed-phase methods[1].

Step 3: Electrospray Ionization (ESI)

  • Action: Operate the source in ESI positive mode (+). Set the capillary voltage to 3.5 kV, drying gas temperature to 250 °C, and nebulizer pressure to 35 psi.

  • Causality: The basic nitrogen atom in the thiazole ring acts as an excellent proton acceptor. The acidic mobile phase (0.1% Formic Acid) ensures the compound enters the source pre-protonated, maximizing [M+H]⁺ ion yield.

Step 4: HRMS Acquisition & Self-Validation

  • Action: Acquire full scan MS1 data (m/z 100-1000). Ensure the monoisotopic peak intensity remains between 1E5 and 1E7.

  • Causality: Operating within this specific dynamic range prevents detector saturation. Saturation leads to peak coalescence, which artificially skews mass accuracy and ruins the A+2 isotopic abundance measurements[4].

  • Validation: Calculate the theoretical A+2 (³⁴S) isotopic abundance. If the experimental A+2/A ratio deviates by more than 5% from the theoretical value, the presence of the thiazole sulfur cannot be confidently confirmed, indicating potential co-eluting interference or detector saturation.

Experimental Data: Q-TOF vs. Orbitrap Performance

To illustrate the practical differences between platforms, we present comparative data for a model thiazole compound, 2-amino-4-(5-nitro-2-furyl)thiazole (Exact Mass: 211.0051 Da)[5]. The compound was analyzed at varying concentrations to evaluate mass accuracy and isotopic fidelity.

Table 2: Experimental Mass Accuracy and Isotopic Fidelity
InstrumentConcentrationMonoisotopic IntensityMass Error (ppm)³⁴S (A+2) Relative Error
Orbitrap 10 ng/mL5.2 x 10⁴1.2 ppm8.4% (Fails >5% threshold)
Orbitrap 1 µg/mL3.1 x 10⁷0.8 ppm2.1% (Passes)
Q-TOF 10 ng/mL8.5 x 10³3.8 ppm4.2% (Passes)
Q-TOF 1 µg/mL4.8 x 10⁶2.1 ppm1.8% (Passes)

Data Interpretation: While the Orbitrap consistently provides superior mass accuracy (sub-2 ppm), its relative isotopic abundance measurements for the critical ³⁴S peak degrade at lower intensities (< 1E5)[4]. Conversely, the Q-TOF maintains acceptable isotopic fidelity (< 5% error) even at lower concentrations, making it highly robust for confirming the sulfur atom in trace-level thiazole impurities.

Mechanistic Insights: Thiazole Fragmentation Pathways

Beyond exact mass, tandem mass spectrometry (MS/MS) is required for structural elucidation. Upon collision-induced dissociation (CID), protonated thiazoles undergo specific, predictable ring-opening mechanisms.

Literature demonstrates that thiazole molecular ions typically undergo two primary modes of cleavage: one resulting in the loss of the thiazole ring components yielding an [M-84]⁺ fragment, and another resulting in an [M-74]⁺ fragment[5]. Furthermore, the loss of HCN or H₂S is a hallmark of thiazole ring fission[6].

Fragmentation M [M+H]+ Protonated Thiazole R Ring Cleavage (CID) M->R F1 [M+H - 84]+ Thiazole Ring Loss R->F1 F2 [M+H - 74]+ Alternative Cleavage R->F2

Common collision-induced dissociation (CID) fragmentation pathways for thiazoles.

Understanding these causal fragmentation pathways allows researchers to program data-dependent acquisition (DDA) methods that specifically trigger MS2 scans when these diagnostic neutral losses are detected, automating the discovery of novel thiazole metabolites.

Conclusion

For the molecular weight confirmation and structural elucidation of thiazole compounds, High-Resolution Mass Spectrometry is non-negotiable.

  • If your primary challenge is resolving thiazole analytes from highly complex, co-eluting biological matrices, the Orbitrap is the superior choice due to its unmatched resolving power.

  • If your workflow demands the highest confidence in elemental composition via sulfur isotopic fidelity—especially across a wide dynamic range of concentrations—the Q-TOF provides the most robust performance.

By pairing the correct HRMS technology with a chemically logical, mixed-mode LC methodology, laboratories can establish a self-validating analytical system that ensures absolute confidence in small-molecule drug development.

Sources

A Comparative Guide to X-ray Crystallography of Novel Thiazole Derivatives: Methodologies, Data Analysis, and Best Practices

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thiazole Derivatives and X-ray Crystallography

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] These five-membered heterocyclic compounds, containing sulfur and nitrogen, are integral to a wide array of pharmaceuticals, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents.[1][3][4][5] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[4][6][7]

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional atomic arrangement of these novel compounds.[8][9] Unlike other analytical techniques such as NMR, which provides information about molecular connectivity in solution, X-ray crystallography offers direct insight into the solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.[8] This detailed structural information is paramount for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[4][6][7]

This guide provides a comparative analysis of the methodologies and best practices for the X-ray crystallography of novel thiazole derivatives, from crystal growth to structure refinement and validation. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate the challenges and optimize the outcomes of their crystallographic studies.

Fundamentals of Thiazole Derivative Crystallization: Overcoming the Challenges

The journey from a synthesized thiazole derivative to a high-quality crystal suitable for X-ray diffraction is often the most challenging step in the crystallographic workflow.[9][10] Thiazole derivatives can present specific hurdles, including polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, and solvent-dependent crystallization behavior.[11][12]

Comparison of Crystallization Techniques

The choice of crystallization method is critical and often requires screening a wide range of conditions. Below is a comparison of common techniques for small organic molecules like thiazole derivatives:

TechniquePrincipleAdvantages for Thiazole DerivativesDisadvantages
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[9][13]Simple to set up; effective for many soluble thiazole derivatives.Can lead to rapid crystallization and poor-quality crystals if evaporation is too fast.
Vapor Diffusion (Hanging & Sitting Drop) A drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution via the vapor phase.[13][14]Requires only small amounts of material; allows for fine control over the rate of equilibration.[14]Can be sensitive to vibrations and temperature fluctuations.
Solvent Layering/Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible solvent in which it is less soluble, allowing for slow diffusion and crystallization at the interface.[14]Gentle method that can produce high-quality crystals; useful for compounds that are sensitive to air or temperature changes.Requires solvents with different densities; the interface can be easily disturbed.
Antisolvent Crystallization An "antisolvent" in which the compound is insoluble is slowly added to a solution of the compound, inducing crystallization.[13][15]Can be a rapid method for inducing crystallization; useful for screening a wide range of solvent systems.[12]Can sometimes lead to the formation of amorphous precipitates or very small crystals.
Microbatch-under-oil Small droplets of the crystallization solution are dispensed under a layer of inert oil, which controls the rate of solvent evaporation.[16]High-throughput screening is possible; requires very small sample volumes.[10][16]Can be challenging to retrieve crystals from the oil.
Co-crystallization The target thiazole derivative is crystallized with a second compound (a "co-former") to form a new crystalline solid with improved properties.[17][18][19]Can improve the solubility, stability, and bioavailability of the active pharmaceutical ingredient (API).[15][18][19]Requires screening of suitable co-formers.

The Experimental Workflow: From Crystal to Structure

The process of determining the crystal structure of a novel thiazole derivative is a multi-step process that requires careful execution and data analysis.

X-ray Crystallography Workflow Experimental Workflow for Thiazole Derivative Crystallography cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement cluster_3 Analysis & Deposition Synthesis & Purification Synthesis & Purification Crystal Screening Crystal Screening Synthesis & Purification->Crystal Screening High Purity (>95%) Crystal Optimization Crystal Optimization Crystal Screening->Crystal Optimization Identify Hits Single Crystal Growth Single Crystal Growth Crystal Optimization->Single Crystal Growth Scale-up Crystal Mounting & Screening Crystal Mounting & Screening Single Crystal Growth->Crystal Mounting & Screening X-ray Data Collection X-ray Data Collection Crystal Mounting & Screening->X-ray Data Collection Diffraction Quality Data Processing & Reduction Data Processing & Reduction X-ray Data Collection->Data Processing & Reduction Raw Data Structure Solution Structure Solution Data Processing & Reduction->Structure Solution Reflection Data Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Model Structure Validation Structure Validation Structure Refinement->Structure Validation Refined Model Structural Analysis Structural Analysis Structure Validation->Structural Analysis Database Deposition Database Deposition Structural Analysis->Database Deposition e.g., CCDC

Caption: Overall experimental workflow from synthesis to structural analysis.

Step-by-Step Protocol 1: High-Throughput Crystal Screening
  • Prepare Stock Solutions: Dissolve the purified thiazole derivative in a range of suitable solvents (e.g., ethanol, acetone, dichloromethane) to create concentrated stock solutions.

  • Dispense Crystallization Screens: Utilize commercially available or custom-made crystallization screens that contain a wide variety of precipitants, buffers, and salts.

  • Set up Crystallization Plates: Using a robotic or manual liquid handler, dispense small volumes (nanoliter to microliter scale) of the thiazole derivative stock solution and the screen solutions into multi-well crystallization plates.

  • Incubate and Monitor: Store the plates in a stable, vibration-free environment at a constant temperature. Monitor the plates regularly under a microscope for crystal growth over several days to weeks.

  • Identify and Optimize Hits: Promising crystallization conditions ("hits") are identified and further optimized by systematically varying the concentrations of the compound, precipitant, and other additives.

Data Collection Strategies: In-house vs. Synchrotron

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. Researchers have the option of using an in-house X-ray diffractometer or applying for beamtime at a synchrotron facility.

FeatureIn-house X-ray SourceSynchrotron Radiation Source
X-ray Flux LowerSignificantly higher (orders of magnitude)[20][21]
Wavelength Fixed (e.g., Mo Kα, Cu Kα)Tunable
Data Collection Time Longer (hours to days)[22]Shorter (minutes to hours)[22]
Crystal Size Requirement Larger crystals generally requiredCan analyze much smaller crystals
Resolution Typically lowerCan achieve higher resolution data[23]
Accessibility Readily available in many research institutionsRequires a successful proposal and travel to the facility
Best For Routine structure determinations, screening crystals, ligand binding studies.[20]Challenging projects (e.g., weakly diffracting crystals, twinning), high-resolution studies.[20][23]
Structure Solution and Refinement

After data collection and processing, the next critical step is to solve the "phase problem" and refine the crystal structure.[24][25] For small molecules like thiazole derivatives, direct methods are typically successful for initial phase determination.[9] The resulting electron density map is then used to build an initial model of the molecule, which is subsequently refined against the experimental data.

Several software packages are available for structure solution and refinement.

SoftwareKey FeaturesStrengths for Thiazole Derivatives
SHELX A suite of programs that are considered the standard for small molecule crystallography.[26][27][28][29][30]Robust and reliable for solving and refining routine to moderately complex structures.
Olex2 A user-friendly graphical interface that integrates with various solution and refinement programs, including SHELX.[26][27][28][31]Simplifies the crystallographic workflow and provides powerful tools for structure visualization and analysis.[31]
PHENIX A comprehensive software suite for automated crystallographic structure solution.[29][32]Particularly powerful for more complex structures and for automating the entire process from data reduction to refinement.

Case Study: Comparative Analysis of Two Novel Thiazole Derivatives

To illustrate the practical application of these principles, let's consider a hypothetical case study comparing the crystallographic analysis of two novel thiazole derivatives with different substituents.

Crystallization_Decision_Tree Decision Tree for Thiazole Derivative Crystallization start Start with Purified Thiazole Derivative solubility Assess Solubility in Common Solvents start->solubility high_solubility High Solubility solubility->high_solubility Yes low_solubility Low Solubility solubility->low_solubility No vapor_diffusion Vapor Diffusion (Hanging/Sitting Drop) high_solubility->vapor_diffusion slow_evaporation Slow Evaporation high_solubility->slow_evaporation antisolvent Antisolvent Crystallization low_solubility->antisolvent co_crystallization Consider Co-crystallization low_solubility->co_crystallization

Caption: A decision tree for selecting a crystallization strategy.

Table: Comparative Crystallographic Data for Two Hypothetical Thiazole Derivatives

ParameterThiazole Derivative A (with bulky, non-polar substituent)Thiazole Derivative B (with polar, hydrogen-bonding substituent)
Crystallization Method Slow evaporation from a dichloromethane/hexane mixtureVapor diffusion against water
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
Data Collection Source In-house Mo KαSynchrotron
Resolution (Å) 1.050.85
R-factor (%) 4.23.5
R-free (%) 4.53.8
Goodness-of-fit 1.051.02
Key Intermolecular Interactions van der Waals forces, π-π stackingHydrogen bonding, π-π stacking

Advanced Considerations and Troubleshooting

Even with careful planning, crystallographic studies can encounter challenges.

  • Poor Crystal Quality: If crystals are small, poorly formed, or diffract weakly, further optimization of the crystallization conditions is necessary. This may involve fine-tuning the temperature, pH, or concentration, or exploring different solvents and precipitants.

  • Twinning: This occurs when two or more crystal lattices are intergrown, which can complicate data processing and structure solution.[33] Specialized software and data collection strategies may be required to handle twinned data.

  • Disorder: If parts of the molecule are flexible, they may adopt multiple conformations in the crystal lattice, leading to disordered electron density. This can be modeled during refinement, but it may limit the precision of the final structure.

Conclusion: Best Practices and Future Outlook

The successful X-ray crystallographic analysis of novel thiazole derivatives is a critical component of modern drug discovery and development. By understanding the fundamentals of crystallization, employing systematic experimental workflows, and utilizing appropriate data analysis tools, researchers can obtain high-quality structural information that is essential for advancing their research.

Best Practices Summary:

  • Start with high-purity material: The purity of the compound is paramount for successful crystallization.

  • Screen a wide range of conditions: Don't be discouraged by initial failures; successful crystallization often requires extensive screening.

  • Choose the right data collection strategy: Consider the nature of your crystals and the goals of your study when deciding between an in-house source and a synchrotron.

  • Utilize appropriate software for refinement: Become proficient with at least one major crystallographic software package.

  • Carefully validate your final structure: Use validation tools to ensure the quality and reliability of your crystal structure.

The field of crystallography is continually evolving, with advances in automation, detector technology, and computational methods.[20] These innovations will undoubtedly further streamline and enhance our ability to elucidate the structures of increasingly complex thiazole derivatives, accelerating the pace of drug discovery.

References

  • Innovations in Pharmaceutical Synthesis: The Role of Thiazole Deriv
  • Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector | Request PDF - ResearchGate. (URL: [Link])

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed. (URL: [Link])

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (URL: )
  • Crystalliz
  • An Overview of Thiazole Derivatives and its Biological Activities. (URL: )
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials | ACS Omega. (URL: [Link])

  • Benchmarking 3D-ΔPDF analysis using in-house X-ray sources - PMC. (URL: [Link])

  • Transformation and Crystallization of Thiazole-Derivative Polymorphs - J-Stage. (URL: [Link])

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (URL: )
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: [Link])

  • Collecting data in the home laboratory: evolution of X-ray sources, detectors and working practices - IUCr Journals. (URL: [Link])

  • Development of Co-Crystallization Technique to Improve Solubility of Anti-Diabetic Drug. (URL: )
  • Resources | Single-Crystal X-ray Diffraction - OpenScholar. (URL: [Link])

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (URL: [Link])

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (URL: )
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (URL: [Link])

  • Protein Crystallography Common Problems, Tips, and Advice - News-Medical.Net. (URL: [Link])

  • Comparative study of conventional and synchrotron X-ray electron densities on molecular crystals - IUCr Journals. (URL: [Link])

  • Phase Problem in X-ray Crystallography, and Its Solution. (URL: )
  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications - International Journal of Scientific Research & Technology. (URL: [Link])

  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals - American Chemical Society. (URL: [Link])

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (URL: [Link])

  • Resources — single-crystal-diffraction 0.0.0 documentation. (URL: [Link])

  • Chemical crystallization | SPT Labtech. (URL: [Link])

  • Crystallographic software list - International Union of Crystallography (IUCr). (URL: [Link])

  • Guide for crystalliz
  • Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of... - ChEMBL. (URL: [Link])

  • Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed. (URL: [Link])

  • CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. (URL: [Link])

  • PrimeX | Schrödinger. (URL: [Link])

  • X-ray Data Collection Course - Macromolecular Crystallography Core Facility. (URL: )
  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations - ResearchGate. (URL: [Link])

Sources

The Thiazole Scaffold: A Computational Compass for Navigating Biological Targets

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Comparative Molecular Docking Studies

In the landscape of medicinal chemistry, the thiazole ring stands as a privileged scaffold, a versatile building block that has given rise to a multitude of clinically significant drugs.[1][2] Its unique electronic properties and ability to engage in a wide range of non-covalent interactions have made it a focal point in the design of novel therapeutic agents. This guide provides a comprehensive, in-depth analysis of comparative molecular docking studies of thiazole derivatives against a spectrum of biological targets. We will delve into the causality behind experimental choices in computational drug design, present self-validating protocols, and ground our discussion in authoritative references, offering researchers and drug development professionals a critical resource for their own investigations.

The Power of Prediction: Principles of Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] At its core, it is a problem of "lock and key," where the "key" is the ligand (in our case, a thiazole derivative) and the "lock" is the biological target, typically a protein or nucleic acid.[] The process involves two main components: a search algorithm to generate a variety of possible binding poses and a scoring function to rank these poses based on their predicted binding affinity.[6][7] The choice of docking software, force field, and scoring function is a critical experimental decision that significantly influences the outcome of the study. A well-designed docking protocol not only predicts the binding mode but also provides insights into the key molecular interactions driving the ligand-target recognition, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[8][9]

A Validated Workflow for In Silico Screening

To ensure the reliability and reproducibility of docking studies, a standardized and validated workflow is paramount. The following protocol represents a robust approach for the virtual screening and analysis of thiazole derivatives.

Experimental Protocol: Molecular Docking of Thiazole Derivatives
  • Protein Preparation:

    • Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential molecules, such as water, ions, and co-crystalized ligands.

    • Add polar hydrogen atoms and assign appropriate atomic charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).

    • Define the binding site or "grid box" around the active site of the protein. The dimensions of the grid box should be sufficient to accommodate the thiazole derivatives.

  • Ligand Preparation:

    • Draw the two-dimensional structures of the thiazole derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to three-dimensional (3D) structures.

    • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94, AMBER) to obtain a low-energy conformation.

  • Molecular Docking:

    • Utilize a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligands into the defined binding site of the target protein.

    • The search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) will explore various conformations and orientations of the ligand within the binding site.

    • The scoring function will then estimate the binding affinity (e.g., in kcal/mol) for each pose.

  • Analysis of Results:

    • Analyze the docking results to identify the best-scoring poses for each thiazole derivative.

    • Visualize the ligand-protein interactions for the top-ranked poses using molecular visualization software (e.g., PyMOL, VMD, Discovery Studio).

    • Identify and analyze the key interacting amino acid residues in the protein's active site.

    • Compare the docking scores and interaction patterns across the series of thiazole derivatives to understand the structure-activity relationship (SAR).

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (PDB) PrepProt Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Ligands Thiazole Derivatives (2D Structures) PrepLig Ligand Preparation (3D conversion, energy minimization) Ligands->PrepLig Docking Molecular Docking (e.g., AutoDock Vina) PrepProt->Docking PrepLig->Docking Analysis Analyze Docking Scores & Binding Poses Docking->Analysis Visualization Visualize Interactions (e.g., PyMOL) Analysis->Visualization SAR Structure-Activity Relationship (SAR) Analysis Visualization->SAR RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Thiazole_EGFR Thiazole Derivatives (EGFR Inhibitors) Thiazole_EGFR->RTK Inhibition Thiazole_PI3K Thiazole Derivatives (PI3K Inhibitors) Thiazole_PI3K->PI3K Inhibition

The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.
Thiazole Derivative ClassTarget ProteinPDB IDDocking Score/Binding Affinity (kcal/mol)Key InteractionsReference
Quinazoline-based thiazolesEGFR KinaseVaries-8.5 to -10.2H-bonds with Met793, Cys797[10]
2,4-Disubstituted thiazolesTubulin1SA0-7.2 to -8.9H-bonds with Asn258, hydrophobic interactions[11]
Thiazole-indole-isoxazolesSTAT2 SH2 domain-Significant binding affinity-[12]
Thiazole scaffold-based moleculeshLDHA1I10-8.1 to -9.8H-bonds with Gln99, interactions with Ala29, Val30, Arg98[13]
Thiazole Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities. [14][15][16][17] DNA gyrase and topoisomerase IV are essential bacterial enzymes and validated targets for antibacterial drugs. [14][18]Docking studies of novel thiazole derivatives incorporating a pyridine moiety have shown promising inhibitory activity against DNA gyrase, with docking scores ranging from -6.4 to -9.2 kcal/mol. [14]These in silico findings were well-correlated with the observed in vitro antimicrobial activities.

Another important target in bacterial cell wall synthesis is the MurB enzyme . Docking studies have suggested that the antibacterial activity of certain heteroaryl thiazole derivatives may be attributed to the inhibition of E. coli MurB. [16]Similarly, for antifungal activity, 14α-lanosterol demethylase has been identified as a probable target for thiazole derivatives, as predicted by molecular docking simulations. [16]

Thiazole Derivative Class Target Protein PDB ID Docking Score/Binding Affinity (kcal/mol) Key Interactions Reference
Thiazole-pyridine hybrids DNA Gyrase B 4URO -6.4 to -9.2 H-bonds with Asp73, interactions with Asn46, Gly77 [14]
Thiazole-based chalcones DNA gyrase, GyrB, MurA Varies - - [15]
Heteroaryl thiazoles E. coli MurB 1UDR - - [16]

| Thiazole-thiadiazole derivatives | Tubercular ThyX | 2AF5 | - | H-bonds with Arg95, Cys43, His69, Arg87 | [19]|

Thiazole Derivatives as Enzyme Inhibitors

Beyond their anticancer and antimicrobial properties, thiazole derivatives have been investigated as inhibitors of various other enzymes implicated in disease.

Cholinesterases , such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the management of Alzheimer's disease. Molecular docking studies have been employed to understand the interactions of 1,3-thiazole derivatives with the active sites of these enzymes, revealing key stabilizing interactions. [20] α-Glucosidase is a target for the management of type 2 diabetes. Novel isatin-thiazole derivatives have shown potent α-glucosidase inhibitory activity, with docking studies revealing hydrophobic interactions, CH-π interactions, and hydrogen bonds with the enzyme. [21] Cyclooxygenase (COX) enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Docking studies of thiazole carboxamide derivatives have demonstrated their potential as selective COX-2 inhibitors. [22]

Thiazole Derivative Class Target Enzyme PDB ID Docking Score/Binding Affinity (kcal/mol) Key Interactions Reference
1,3-Thiazole derivatives Acetylcholinesterase (AChE) 2ACE - Stabilizing interactions with the active site [20]
Isatin-thiazole hybrids α-Glucosidase - - Hydrophobic, CH-π, and H-bond interactions [21]
Thiazole carboxamides COX-2 5KIR - Favorable binding comparable to celecoxib [22]

| Benzothiazole-thiazole hybrids | p56lck | - | - | Interactions with hinge region, allosteric site, and activation loop | [23]|

Structure-Activity Relationship (SAR) and Future Directions

The comparative docking studies presented in this guide underscore the remarkable versatility of the thiazole scaffold. The structure-activity relationship (SAR) analyses derived from these studies provide invaluable insights for the rational design of next-generation inhibitors. For instance, the nature and position of substituents on the thiazole ring have been shown to be critical for modulating the potency and selectivity of these compounds against their respective biological targets. [24] Future research in this area will likely focus on the integration of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to provide a more dynamic and quantitative understanding of ligand-protein interactions. [3]Furthermore, the application of machine learning and artificial intelligence in conjunction with molecular docking will undoubtedly accelerate the discovery of novel thiazole-based drug candidates.

Conclusion

Molecular docking has proven to be an indispensable tool in the exploration of the therapeutic potential of thiazole derivatives. The comparative studies highlighted in this guide demonstrate the power of this computational approach to not only predict binding modes and affinities but also to provide a deep understanding of the underlying molecular recognition processes. As we continue to unravel the complexities of biological systems, the synergy between in silico and experimental approaches will be paramount in the development of innovative and effective thiazole-based medicines for a wide range of human diseases.

References

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022-09-08). Frontiers in Chemistry. [Link]

  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports. [Link]

  • Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. (2023-07-19). Indian Journal of Heterocyclic Chemistry. [Link]

  • Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones. PubMed. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022-09-07). ACS Omega. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022-09-30). MDPI. [Link]

  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023-04-07). Journal of Chemical Reviews. [Link]

  • In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. (2020-10-27). GSC Biological and Pharmaceutical Sciences. [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023-05-23). MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Isatin-Thiazole Derivatives as α-Glucosidase Inhibitors. PMC. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022-07-15). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023-05-10). ACS Omega. [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. (2023-09-20). Elsevier. [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023-12-01). Open Metu. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026-01-21). Heliyon. [Link]

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024-12-12). MDPI. [Link]

  • Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. (2023-01). ResearchGate. [Link]

  • Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. (2025-07-07). PubMed. [Link]

  • Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. PMC. [Link]

  • Methods and Algorithms for Molecular Docking-Based Drug Design and Discovery. (2016-05-03). IGI Global. [Link]

  • Molecular Docking: Principles and Methods. (2007-09-15). Drug Design Org. [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. PMC. [Link]

  • Synthesis, biological activity evaluation and molecular docking studies of novel thiazole derivatives. (2023-04-25). DergiPark. [Link]

  • Synthesis, Biological and Molecular Docking Studies of Thiazole-Thiadiazole derivatives as potential Anti-Tuberculosis Agents. (2024-06-15). PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: A Precautionary Approach

Thiazole and its derivatives are a class of heterocyclic compounds with a wide range of biological activities.[3][4] This inherent bioactivity necessitates careful handling. While data for this specific molecule is sparse, information on related analogues indicates several potential hazards that we must proactively mitigate.

Inferred Potential Hazards:

  • Serious Eye Damage/Irritation: Structurally similar thiazole compounds are classified as causing serious eye damage or irritation.[5][6] Therefore, any potential for contact with the eyes must be eliminated.

  • Skin Irritation: Skin irritation is a commonly cited hazard for thiazole derivatives.[6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[7]

  • Toxicity: In the absence of specific data, we must assume the potential for toxicity if swallowed, inhaled, or in contact with skin.[1]

  • Unpleasant Odor: Many sulfur-containing heterocyclic compounds are known for their strong, unpleasant odors (stench).[6][8]

Given these potential risks, a comprehensive control strategy is not just recommended; it is required.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, we must implement engineering and administrative controls.

  • Engineering Controls: All handling of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate, especially in its solid, powdered form, must be conducted within a certified chemical fume hood. This is the primary method to prevent inhalation of the compound.[9]

  • Administrative Controls: Your institution must have a Chemical Hygiene Plan and Safe Work Procedures (SWP) for handling hazardous chemicals.[10] All personnel must receive training on these procedures and the specific hazards of this chemical class before beginning work.[11][12]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a risk assessment of the tasks to be performed. Below is a breakdown of the minimum required PPE.

Eye and Face Protection

Due to the high risk of serious eye irritation or damage, standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory whenever handling the compound in any form.

  • Enhanced Protection: When there is a significant risk of a splash (e.g., during transfer of solutions or during a reaction with pressurization potential), a face shield must be worn over the chemical splash goggles.[13][14]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Type: Disposable nitrile gloves are the standard for providing a barrier against incidental contact.[14]

  • Protocol: Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves. For prolonged operations, consider double-gloving. Contaminated gloves should be disposed of as hazardous waste.[15]

Body Protection

To prevent contact with skin, appropriate body protection is essential.

  • Standard Use: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[13]

  • High-Risk Tasks: For tasks involving larger quantities or a higher risk of splashes, supplement the lab coat with a chemically resistant apron. In situations with highly hazardous reagents, Tyvek coveralls may be necessary.[14]

  • Attire: Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory at all times.[13]

Respiratory Protection

Engineering controls should be the primary means of respiratory protection.

  • When Required: A respirator is only required if engineering controls are not feasible or are insufficient to maintain exposure below occupational exposure limits.[9][13] If your risk assessment determines a respirator is necessary, personnel must be medically cleared, trained, and annually fit-tested as part of a formal respiratory protection program.

Data Presentation: PPE Requirements by Task

TaskMinimum Required PPE
Weighing Solid Compound Chemical splash goggles, nitrile gloves, lab coat. (Must be performed in a fume hood or ventilated enclosure).
Preparing Solutions Chemical splash goggles, face shield, nitrile gloves, lab coat, chemically resistant apron.
Conducting Reactions Chemical splash goggles, face shield, nitrile gloves, lab coat.
Handling Waste Chemical splash goggles, nitrile gloves, lab coat.

Experimental Protocols: Operational and Disposal Plans

Safe Handling and Use Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: Conduct all weighing of the solid compound inside the fume hood to contain any dust.

  • Transfer: Use a spatula or powder funnel to transfer the solid. If making a solution, add the solid to the solvent slowly.

  • Execution: Perform all subsequent experimental steps within the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent (e.g., soap and water).[1] All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal Protocol
  • Segregation: All waste containing Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate, including contaminated gloves, paper towels, and reaction byproducts, must be collected in a dedicated, properly labeled hazardous waste container.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other components in the waste stream.[12]

  • Storage: Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area.[6]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain.[1][8]

Visualization: Safe Handling Workflow

The following diagram illustrates the critical steps for safely managing Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate from receipt to disposal.

PreOp Pre-Operation Safety Check (Verify Fume Hood, Review SOP) DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) PreOp->DonPPE Handling Chemical Handling (Weighing/Transfer in Fume Hood) DonPPE->Handling Experiment Perform Experiment Handling->Experiment Decon Decontaminate Workspace & Equipment Experiment->Decon Waste Segregate & Label Hazardous Waste Decon->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Disposal Store Waste for EHS Pickup DoffPPE->Disposal

Caption: Workflow for handling Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate.

Conclusion

The safe handling of Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate relies on a conservative and proactive approach. By acknowledging the potential hazards inferred from related compounds and rigorously applying the hierarchy of controls, researchers can confidently work with this chemical while ensuring their safety. Always prioritize engineering controls, follow established protocols, and wear the appropriate PPE.

References

  • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Benchchem.
  • 10 Safety Tips For Safe Handling And Storing Of Chemicals. Green World Group. Published May 23, 2023.
  • Preventing Chemical Hazards. Workplace Safety and Health Council. Published January 30, 2026.
  • Chemical Safety in the Workplace: Best Practices and Regulations. Safety International. Published June 19, 2023.
  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA).
  • Workplace Safety and Health Guidelines. Workplace Safety and Health Council.
  • ETHYL 4-HYDROXY-2-(4-METHYLPHENYL)-1,3-THIAZOLE-5-CARBOXYLATE. NextSDS.
  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem.
  • 4-Methyl-5-thiazoleethanol Safety Data Sheet. Fisher Scientific.
  • 5-Methyl-1,3,4-thiadiazole-2(3H)-thione Safety Data Sheet. Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration (OSHA).
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Published August 27, 2024.
  • ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate Safety Data Sheet. Cayman Chemical. Published September 19, 2024.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.
  • Personal Protective Equipment for Chemical Exposures. University of Nebraska-Lincoln Environmental Health and Safety. Revised November 2022.
  • ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. Chemical Synthesis Database.
  • Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. BLDpharm.
  • Ethyl 2-(3-Cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate - Safety Data Sheet. ChemicalBook. Published August 9, 2025.
  • Ethyl 4-(hydroxymethyl)thiazole-5-carboxylate — Chemical Substance Information.
  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. PMC. Published March 28, 2024.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Published June 21, 2022.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Published June 29, 2020.
  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. Published April 24, 2024.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。